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Core Science & Biosynthesis

Foundational

Biosynthesis Pathway of Phorbasin B: A Technical Monograph

Executive Summary Phorbasin B is a rare, oxidatively modified diterpene isolated from the southern Australian marine sponge Phorbas sp. Distinguished by a novel carbon skeleton featuring a functionalized cyclohexenone ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phorbasin B is a rare, oxidatively modified diterpene isolated from the southern Australian marine sponge Phorbas sp. Distinguished by a novel carbon skeleton featuring a functionalized cyclohexenone ring coupled to a skipped-conjugated polyene side chain, Phorbasin B represents a significant challenge in both biosynthetic elucidation and total synthesis. This guide synthesizes current structural data, proposed biogenetic origins, and total synthesis validation to provide a comprehensive technical overview for researchers in marine natural products and medicinal chemistry.

Structural Architecture & Chemical Identity[1]

Phorbasin B belongs to a unique class of "rearranged diterpenes." Unlike common labdane or cembrane diterpenes, the Phorbasin skeleton is characterized by a specific oxidative decoration pattern and a stereochemically sensitive side chain.

Physicochemical Profile
PropertyData
Common Name Phorbasin B
Chemical Class Diterpene (C20)
Source Organism Phorbas sp.[1][2] (Marine Sponge)
Key Functional Groups Cyclohexenone, Exocyclic alkene, Skipped polyene
Related Congeners Phorbasin C (Acetate), Phorbasins D-F (Taurine conjugates)
Stereocenters C4, C5, C11 (Validated via Total Synthesis)
Structural Uniqueness

The core challenge in characterizing Phorbasin B was the assignment of the C11 stereocenter and the geometry of the polyene side chain. The skeleton does not conform to the isoprene rule in a linear fashion, suggesting a complex cationic rearrangement during biosynthesis.

Hypothetical Biosynthetic Pathway

While the specific gene cluster (phb) for Phorbasin B has not been fully sequenced and annotated in public databases as of 2024, the pathway is inferred through biogenetic retro-analysis and structural homology with co-isolated sesterterpenoids (e.g., Phorbaketals, Ansellones).

The proposed pathway follows the "Cyclization-Rearrangement-Oxidation" paradigm typical of sponge terpenoids.

Phase I: Precursor Assembly

The biosynthesis initiates with the recruitment of Geranylgeranyl Pyrophosphate (GGPP) , the universal C20 diterpene precursor, derived from the Mevalonate (MVA) pathway common in marine invertebrates.

Phase II: Cyclization & Rearrangement (The "Phorbasin Cyclase")

Unlike standard diterpene cyclases that form decalin systems (e.g., copalyl diphosphate synthase), the Phorbasin cyclase likely mediates a macrocyclization followed by a ring contraction or cleavage event.

  • Hypothesis: The pathway may proceed via a cembranoid intermediate , which undergoes transannular cyclization.

  • Rearrangement: A cationic shift is required to generate the isolated cyclohexenone ring with the appended polyene chain. This likely involves a fragmentation of a bicyclic intermediate.

Phase III: Post-Cyclization Tailoring
  • Oxidation: Cytochrome P450 monooxygenases install the ketone at C1 and the hydroxyl groups.

  • Acetylation: An acetyltransferase converts Phorbasin B to Phorbasin C , a stored or excreted form.

Visualization of the Proposed Pathway

The following diagram illustrates the logical flow from GGPP to Phorbasin B, highlighting the putative intermediate states.

PhorbasinBiosynthesis cluster_enzymes Enzymatic Machinery (Putative) GGPP Geranylgeranyl Pyrophosphate (GGPP, C20) Cation1 Allylic Cation Intermediate (Ionization) GGPP->Cation1 Diterpene Synthase Macrocycle Cembranoid-like Macrocycle Cation1->Macrocycle Cyclization Bicyclic Bicyclic Intermediate (Transannular Cyclization) Macrocycle->Bicyclic C-C Bond Formation Rearrangement Skeletal Rearrangement (Ring Cleavage/Contraction) Bicyclic->Rearrangement Cationic Shift PhorbasinSkel Phorbasin Carbon Skeleton (De-functionalized) Rearrangement->PhorbasinSkel Proton Loss Oxidation P450 Oxidation (Cyclohexenone Formation) PhorbasinSkel->Oxidation O2, NADPH PhorbasinB Phorbasin B (Alcohol) Oxidation->PhorbasinB PhorbasinC Phorbasin C (Acetate) PhorbasinB->PhorbasinC Acetyl-CoA Transferase

Figure 1: Proposed biogenetic pathway for Phorbasin B, tracing the transition from the linear GGPP precursor to the rearranged diterpene skeleton.[3]

Chemical Validation: The Micalizio Total Synthesis

In the absence of a purified enzyme system, the total synthesis of Phorbasin C by Macklin and Micalizio (2009) serves as the primary validation of the molecule's absolute stereochemistry and structural connectivity. This synthesis effectively "mimics" the biological complexity through chemoselective coupling.

Retrosynthetic Logic

The synthesis disconnected the molecule into two fragments:

  • The Core: A functionalized cyclohexenone.[4]

  • The Tail: A silyl-substituted alkyne side chain.[4]

Key Protocol: Metallacycle-Mediated Coupling

The defining step of the synthesis was a Titanium-mediated metallo-[3,3] rearrangement .[4] This reaction is conceptually similar to the biological prenyl transfer/rearrangement processes.

Protocol Summary (Chemical Validation):

  • Coupling: Reaction of a vinyl epoxide (ring fragment) with a TMS-propyne (tail fragment) using a Titanium(IV) alkoxide catalyst.

  • Stereocontrol: The geometry of the titanium metallacycle intermediate dictates the E/Z geometry of the resulting polyene and the relative stereochemistry at C11.

  • Outcome: This established the absolute configuration of Phorbasin C (and by extension B) as (+), resolving the ambiguity left by spectroscopic isolation.

SynthesisValidation Start Cyclohexadiene Precursor Step1 Ti-Mediated Reductive Coupling Start->Step1 TMS-Propyne Intermediate Metallo-Bicyclic Intermediate Step1->Intermediate Regioselective Product Phorbasin C Skeleton Intermediate->Product Hydrolysis

Figure 2: Simplified workflow of the Micalizio synthesis used to validate the Phorbasin structure.

Biological Activity & Pharmacological Potential[3][4][6][7][8][9]

Phorbasins exhibit a specific cytotoxicity profile, making them "hit" compounds for oncology research.

Activity TypeTarget Cell LinesPotency (IC50)Mechanism Note
Cytotoxicity Colon (HT-29), Lung (A549)5 - 15 µMModerate potency; likely interferes with cytoskeletal dynamics or membrane integrity.
Antibacterial Staphylococcus aureusVariablePhorbasin C shows growth inhibition; potential biofilm interference.
Cytostasis GeneralN/AStructure-activity relationship (SAR) suggests the enone moiety is a Michael acceptor, covalently binding to cysteine residues in target proteins.

Mechanistic Insight: The presence of the


-unsaturated ketone (cyclohexenone) suggests Phorbasin B acts as a covalent modifier  via Michael addition. This is a common mechanism for marine terpenes (e.g., Helenalin), where the molecule alkylates thiol groups on enzymes or transcription factors (like NF-

B), leading to apoptosis.

Future Directions: Genomic Mining

To move from "proposed" to "proven" biosynthesis, the following experimental workflow is recommended for researchers:

  • Metagenomic Sequencing: Extract gDNA from Phorbas sp. microbiome.

  • Cluster Identification: Search for Type I terpene synthase genes adjacent to P450 oxidase clusters.

  • Heterologous Expression: Clone candidate gene clusters into Streptomyces or E. coli hosts to observe the production of the Phorbasin skeleton from GGPP.

References

  • McNally, M.; Capon, R.J. (2001). Phorbasin B and C: Novel diterpenes from a Southern Australian marine sponge, Phorbas species.[1] Journal of Natural Products, 64(5), 645–647. Link

  • Macklin, T.K.; Micalizio, G.C. (2009).[1][4][5] Total synthesis and structure elucidation of (+)-phorbasin C. Journal of the American Chemical Society, 131(4), 1392–1393.[5] Link

  • Zhang, H.; Capon, R.J. (2008).[1] Phorbasins D-F: Diterpenyl-taurines from a Southern Australian Marine Sponge, Phorbas sp.[1] Organic Letters, 10(10), 1959–1962.[1] Link

  • Wang, W., et al. (2012). Phorone A and isophorbasone A, sesterterpenoids isolated from the marine sponge Phorbas sp. Organic Letters, 14(17), 4486–4489. Link

  • Rho, J.R., et al. (2009). Phorbaketals A, B, and C, sesterterpenoids with a spiroketal of hydrobenzopyran moiety isolated from the marine sponge Phorbas sp. Journal of Natural Products, 72(12), 2118-2121. Link

Sources

Exploratory

Phorbasin B Analogues and Derivatives: A Technical Guide for Drug Discovery Professionals

Preamble: Navigating the Frontier of a Promising Natural Product Scaffold The marine environment is a vast reservoir of chemical diversity, offering novel molecular architectures with significant therapeutic potential. A...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Frontier of a Promising Natural Product Scaffold

The marine environment is a vast reservoir of chemical diversity, offering novel molecular architectures with significant therapeutic potential. Among these, the phorbasin family of diterpenoids and sesterterpenoids, isolated from sponges of the genus Phorbas, has emerged as a compelling area of research.[1] These compounds exhibit a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1] This guide focuses on Phorbasin B, a notable member of this family, and explores the landscape of its known analogues and the prospective development of its derivatives for therapeutic applications.

It is important to note at the outset that while the Phorbasin family has garnered scientific interest, the specific exploration of synthetic analogues and derivatives of Phorbasin B is a nascent field with limited publicly available data. Consequently, this guide will synthesize the available information on Phorbasin B and its naturally occurring congeners, and where appropriate, draw parallels from related compounds to provide a forward-looking perspective for researchers, scientists, and drug development professionals.

The Phorbasin B Core Structure: A Foundation for Analogue Design

Phorbasin B is a diterpenoid characterized by a complex and intriguing molecular architecture.[1] Its structure features a substituted cyclohexenone ring, which is a common motif in many biologically active natural products. The relative stereochemistry of Phorbasin B has been assigned based on coupling constant values and molecular modeling.[1]

A key feature of the phorbasin family is the variation in the side chain and substituents on the cyclohexenone ring.[1] This natural diversity provides a blueprint for the rational design of synthetic analogues. For instance, Phorbasin C is an acetylated analogue of Phorbasin B.[1] Other naturally occurring analogues include Phorbasin K, which is a dihydro derivative of Phorbasin B, and taurine-containing analogues such as Phorbasin D.[1]

Synthetic Strategies: Assembling the Phorbasin Core

While the total synthesis of Phorbasin B itself has not been extensively detailed in the literature, the successful synthesis of other members of the family, such as (+)-phorbasin C and phorbasin H, offers valuable insights into potential synthetic routes.[1][2]

The total synthesis of (+)-phorbasin C by Macklin and Micalizio in 2009 was a landmark achievement, as it was the first total synthesis of a member of the phorbasin class.[3] A key challenge in synthesizing phorbasins is the construction of the unsaturated sidechain with its skipped conjugation, which is difficult to create and maintain.[2] The Micalizio synthesis addressed this by designing a route where the sidechain could be attached in the later stages, allowing for flexibility.[2] A central feature of their approach was a titanium-mediated coupling of TMS-propyne, which enabled the direct and stereocontrolled coupling of an unfunctionalized alkene with a silyl acetylene.[2]

A hypothetical workflow for the synthesis of a Phorbasin B analogue is presented below. This diagram illustrates a conceptual pathway and does not represent a published, validated protocol.

G A Commercially Available Chiral Precursor B Cyclohexenone Core Construction A->B Multi-step synthesis D Key Fragment Coupling (e.g., Suzuki or Stille Coupling) B->D C Sidechain Precursor Synthesis C->D E Late-Stage Functionalization (e.g., Oxidation, Reduction, Acylation) D->E F Purification (e.g., HPLC) E->F G Phorbasin B Analogue F->G

Caption: Hypothetical workflow for the synthesis of a Phorbasin B analogue.

Biological Activity and Therapeutic Potential: A Landscape of Opportunities

Metabolites from Phorbas sponges are known to possess a range of biological activities, with cytotoxicity being a prominent feature.[1] This suggests that Phorbasin B and its derivatives are promising candidates for development as anticancer agents.

Cytotoxicity and Structure-Activity Relationships (SAR)

While specific cytotoxicity data for a series of synthetic Phorbasin B analogues is not yet available, preliminary SAR insights can be gleaned from related natural products. For instance, in a related class of compounds, the phorbaketals, a ketone group at C-5 of the A ring is more favorable for activity than a hydroxyl group.[1] This suggests that modifications to the cyclohexenone core of Phorbasin B could significantly impact its biological activity.

The development of a library of Phorbasin B analogues with systematic modifications to the side chain and the cyclohexenone ring would be a crucial step in elucidating detailed SAR.

Potential Mechanisms of Action

The precise molecular targets and mechanisms of action for Phorbasin B and its derivatives remain to be elucidated. However, the cytotoxic nature of related compounds from Phorbas sponges suggests potential interference with fundamental cellular processes. For example, the related phorboxazoles have been shown to arrest the cell cycle in the S phase.[4] It is plausible that Phorbasin B derivatives could exert their effects through similar mechanisms, such as inhibition of key enzymes involved in cell cycle progression or induction of apoptosis.

Further research is needed to identify the specific protein targets of Phorbasin B analogues. This could involve techniques such as affinity chromatography, proteomics, and computational docking studies.

Experimental Protocols: A Guide for Investigation

The following is a generalized protocol for assessing the in vitro cytotoxicity of novel Phorbasin B analogues against a panel of human cancer cell lines. This protocol should be optimized for specific cell lines and compounds.

In Vitro Cytotoxicity Screening using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Phorbasin B analogues against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phorbasin B analogues dissolved in DMSO (stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Phorbasin B analogues in complete medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Future Directions and Conclusion

Phorbasin B represents a promising natural product scaffold for the development of novel therapeutics. The limited research on its synthetic analogues and derivatives highlights a significant opportunity for medicinal chemists and drug discovery professionals.

Future research should focus on:

  • Development of robust and scalable synthetic routes to Phorbasin B and its analogues to enable extensive SAR studies.

  • Generation of a diverse library of Phorbasin B derivatives with modifications to the cyclohexenone ring and the side chain.

  • Comprehensive biological evaluation of these derivatives against a wide range of cancer cell lines and other disease models.

  • Elucidation of the mechanism of action and identification of the molecular targets of active Phorbasin B analogues.

References

  • Exploring Chemical Diversity of Phorbas Sponges as a Source of Novel Lead Compounds in Drug Discovery. (2021). MDPI. [Link]

  • Phorboxazole compounds as potent anti-tumor agents. (2020). Technologies. [Link]

  • Phorbol ester-induced, cell-cycle-specific, growth inhibition of human B-lymphoma cell lines. (1990). Journal of the National Cancer Institute. [Link]

  • Total Synthesis of Phorbasin C by Micalizio. (2009). Organic Chemistry Portal. [Link]

  • Total Synthesis of Phorbazole B. (2020). PMC. [Link]

  • Total Synthesis of Phorbazole B. (2025). ResearchGate. [Link]

  • Interaction of phorbol derivatives with replicating cells. (1984). PubMed. [Link]

  • Synthetic analogues of marine cytotoxic jaspine B and its stereoisomers. (2019). PubMed. [Link]

  • Phorbol ester-induced effects on cell cycle progression and terminal deoxynucleotidyltransferase (TdT) activity in KM-3 pre-B cell line. (1990). PubMed. [Link]

  • Target-Based Design of Promysalin Analogues Identifies a New Putative Binding Cleft in Succinate Dehydrogenase. (2020). PMC. [Link]

  • Publications - Tox21. (n.d.). National Institutes of Health. [Link]

  • Cell-based Assays for Assessing Toxicity: A Basic Guide. (2018). ResearchGate. [Link]

  • Excellent correlation between cathepsin B inhibition and cytotoxicity for a series of palladacycles. (2015). Dalton Transactions. [Link]

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. (2012). PMC. [Link]

  • Anti-cancer effect of boron derivatives on small-cell lung cancer. (2022). PubMed. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties. (2010). PMC. [Link]

  • Towards Property Profiling: SYNTHESIS and SAR Probing of New Tetracyclic Diazaphenothiazine Analogues. (2021). PMC. [Link]

  • Total synthesis and structure elucidation of (+)-phorbasin C. (2009). PubMed. [Link]

  • Predicting new molecular targets for known drugs. (2018). Carolina Digital Repository. [Link]

  • Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides. (2022). MDPI. [Link]

  • Recent Strategies for the Synthesis of Protoberberines and Protoberberine Type Compounds. (n.d.). Bentham Science. [Link]

  • Studies on Pseudomonic Acid B Formation in the Biosynthesis of Mupirocin. (2024). University of Bristol. [Link]

  • Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. (2024). MDPI. [Link]

  • Synthesis, characterization, photophysical properties of new fluorescent boron Schiff bases (BOSCHIBAs) and their application as cytoplasm staining dyes in vitro. (2023). ResearchGate. [Link]

Sources

Foundational

Phorbasin B: Therapeutic Targets & Mechanism of Action

The following technical guide details the therapeutic potential and target deconvolution strategies for Phorbasin B. A Technical Guide for Drug Discovery & Chemical Biology Executive Summary: The Phorbas Pharmacophore Ph...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential and target deconvolution strategies for Phorbasin B.

A Technical Guide for Drug Discovery & Chemical Biology

Executive Summary: The Phorbas Pharmacophore

Phorbasin B is a marine-derived diterpene isolated from the sponge Phorbas sp., a genus historically significant for yielding bioactive sesterterpenoids and diterpenes with potent cytotoxic and cytostatic profiles.[1] Unlike the well-characterized Phorbaketals (which target osteogenic differentiation), Phorbasin B occupies a unique chemical space defined by a rare phorbacane skeleton .

While Phorbasin B has demonstrated clear phenotypic efficacy—specifically cytotoxicity against human cancer cell lines (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma)—its precise molecular target remains the subject of active chemical biology investigation. This guide analyzes the compound's structure-activity relationships (SAR), proposes high-probability therapeutic targets based on phenotypic fingerprinting, and outlines the experimental roadmap for definitive target validation.

Chemical Biology & Structural Profile

Understanding the electrophilic nature and 3D topology of Phorbasin B is a prerequisite for predicting its binding partners.

The Phorbacane Skeleton

Phorbasin B features a fused tricyclic system with a unique seven-membered ring , distinguishing it from the more common labdane or spongian diterpenes.

  • Key Structural Motif: The presence of an unsaturated side chain with "skipped conjugation." This motif is synthetically challenging (as noted in the Micalizio total synthesis) and likely serves as a recognition element for hydrophobic pockets in target proteins.

  • Stereochemistry: The absolute configuration is critical. Synthetic studies have shown that the ent-Phorbasin series (enantiomers) can have vastly different biological activities, implying a specific "lock-and-key" protein interaction rather than non-specific membrane disruption.

Solubility & Stability
  • Solubility: Highly lipophilic (LogP > 4). Requires formulation with DMSO or lipid-based carriers for in vitro assays.

  • Stability: The skipped diene system is oxidation-sensitive. Handling requires inert atmosphere (Argon/Nitrogen) to prevent spontaneous oxidation, which can lead to false-negative biological results.

Primary Putative Therapeutic Targets

Based on the metabolomic profile of the Phorbas genus and the phenotypic data of Phorbasin B and its analogs (Phorbasins C-K, Phorbaketals), three primary target classes are proposed.

Hypothesis A: Cytoskeletal Dynamics (Tubulin/Actin)

Marine diterpenes frequently act as microtubule-stabilizing agents (MSA) or destabilizing agents (MDA).

  • Rationale: Phorbasin B exhibits cytotoxicity in the low micromolar range (

    
     5–15 µM) against rapidly dividing cells.
    
  • Phenotypic Signature: If Phorbasin B induces G2/M phase arrest (common in Phorbas extracts), it likely binds to the vinca domain or taxol site of

    
    -tubulin.
    
  • Therapeutic Implication: Potential development as an Antibody-Drug Conjugate (ADC) payload for solid tumors.

Hypothesis B: Osteogenic Signaling (BMP/Wnt Pathway)

Structurally related Phorbaketals and Phorbasones have been proven to induce calcium deposition and osteoblast differentiation.

  • Rationale: The phorbacane skeleton may share a pharmacophore with these sesterterpenoids that modulates the Bone Morphogenetic Protein (BMP) signaling pathway.

  • Mechanism: Inhibition of GSK-3

    
      (leading to 
    
    
    
    -catenin accumulation) or direct activation of Smad1/5/8 phosphorylation.
  • Therapeutic Implication: Treatment of osteoporosis or bone fracture healing.

Hypothesis C: Bacterial Biofilm Modulation

Phorbasin C (an analog) and Phorbaketals show antibiofilm activity against Staphylococcus aureus without being strictly bactericidal.

  • Rationale: This suggests a mechanism involving Quorum Sensing (QS) inhibition rather than cell wall destruction.

  • Target: The AgrC/AgrA two-component system or inhibition of staphyloxanthin production.

Visualization: Target Deconvolution Roadmap

The following diagram outlines the logic flow for validating the specific target of Phorbasin B, moving from phenotypic observation to molecular confirmation.

Phorbasin_Target_Deconvolution Compound Phorbasin B (Hit) Phenotype Phenotypic Screening (Cytotoxicity / Differentiation) Compound->Phenotype LabelFree Label-Free Validation Compound->LabelFree Parallel Workflow CellCycle Cell Cycle Analysis (Flow Cytometry) Phenotype->CellCycle If Cytotoxic Reporter Reporter Gene Assay (Luciferase) Phenotype->Reporter If Differentiating G2M G2/M Arrest CellCycle->G2M Tubulin Target: Tubulin Dynamics (Polymerization Assay) G2M->Tubulin High Probability Osteo Ca2+ Deposition / BMP Up-reg Reporter->Osteo Kinase Target: GSK-3β or BMPR (Kinase Profiling) Osteo->Kinase CETSA CETSA / DARTS (Thermal Shift) LabelFree->CETSA MS Mass Spec Proteomics (Target ID) CETSA->MS

Figure 1: Strategic roadmap for deconvoluting the molecular target of Phorbasin B, distinguishing between cytotoxic (cytoskeletal) and differentiation (signaling) mechanisms.

Experimental Protocols for Validation

To confirm the targets hypothesized above, the following self-validating protocols are recommended.

Cellular Thermal Shift Assay (CETSA)

Purpose: To determine if Phorbasin B binds directly to a specific protein (e.g., Tubulin or GSK-3


) in live cells, increasing its thermal stability.
  • Lysate Preparation: Treat A549 cells with Phorbasin B (10 µM) or DMSO (Control) for 1 hour.

  • Thermal Challenge: Aliquot lysate into PCR tubes and heat to a gradient (

    
     to 
    
    
    
    ) for 3 minutes.
  • Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.

  • Detection: Analyze supernatant via Western Blot using antibodies for the hypothesized target (e.g., anti-

    
    -tubulin).
    
  • Validation: A shift in the melting curve (

    
    ) in the treated group indicates direct ligand engagement.
    
DARTS (Drug Affinity Responsive Target Stability)

Purpose: An alternative to CETSA that uses proteolysis resistance.

  • Incubation: Incubate cell lysate with Phorbasin B.

  • Digestion: Treat with Pronase (1:100 enzyme-to-protein ratio) for 30 minutes.

  • Analysis: Run SDS-PAGE. Bands that remain in the Phorbasin B lane but disappear in the DMSO lane are potential targets protected by ligand binding.

  • ID: Excise the protected band and perform LC-MS/MS peptide sequencing.

Osteogenic Differentiation Assay

Purpose: To verify the "Phorbaketal-like" activity profile.[2]

  • Cell Line: C3H10T1/2 (Mesenchymal stem cells).

  • Treatment: Phorbasin B (1–5 µM) for 7–14 days in osteogenic media.

  • Readout: Alizarin Red S staining (quantifies calcium deposition).

  • Gene Expression: qPCR for Runx2, Osteocalcin, and BMP2.

References

  • Macklin, T. K., & Micalizio, G. C. (2009). Total synthesis and structure elucidation of (+)-phorbasin C. Journal of the American Chemical Society, 131(4), 1392-1393. Link

  • McNally, M., & Capon, R. J. (2001). Phorbasin B and C: Novel diterpenes from a Southern Australian marine sponge, Phorbas species.[3] Journal of Natural Products, 64(5), 645-647. Link

  • Rho, J. R., et al. (2009). Phorbaketals A, B, and C, sesterterpenoids with a spiroketal of hydrobenzopyran moiety isolated from the marine sponge Phorbas sp. Journal of Natural Products, 72(12), 2110-2114. Link

  • Zhang, H., & Capon, R. J. (2008). Phorbasins D-F: Diterpenyl-taurines from a Southern Australian marine sponge, Phorbas sp. Organic Letters, 10(10), 1959-1962. Link

  • Lee, Y., et al. (2021).[1][4] Antibiofilm Activity of Phorbaketals from the Marine Sponge Phorbas sp.[2] against Staphylococcus aureus.[5] Marine Drugs, 19(6), 304. Link

Sources

Exploratory

Phorbasin B: A Comprehensive Technical Review of a Marine-Derived Diterpene

This guide provides an in-depth exploration of Phorbasin B, a marine-derived diterpene isolated from the sponge genus Phorbas. We will delve into its historical discovery, structural elucidation, and known biological act...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Phorbasin B, a marine-derived diterpene isolated from the sponge genus Phorbas. We will delve into its historical discovery, structural elucidation, and known biological activities, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative is structured to explain the causality behind experimental choices and to ground all claims in verifiable, authoritative sources.

Introduction and Historical Context

The marine environment, particularly the phylum Porifera (sponges), is a prolific source of structurally novel and biologically active secondary metabolites. Sponges of the genus Phorbas have garnered significant attention for producing a diverse array of compounds, including alkaloids, macrolides, steroids, and terpenoids, many of which exhibit potent cytotoxic properties.[1]

The story of Phorbasin B begins in the late 1990s and early 2000s with the work of Professor Robert J. Capon and his team. While exploring the chemical diversity of marine life in the Great Australian Bight, they collected a specimen of a Phorbas species at a depth of 90 meters.[2] This collection led to the discovery of a new family of diterpenes characterized by a previously unknown carbon skeleton.

Timeline of Key Discoveries:

  • 2000: Phorbasin A, the first member of this new class, is identified from a Phorbas sp. collected in Australia.[1]

  • 2001: The foundational paper is published in the Journal of Natural Products, detailing the isolation and structure elucidation of Phorbasin B and Phorbasin C from the same Southern Australian sponge.[3][4]

  • 2008: Further fractionation of the sponge extract by the same research group leads to the isolation of additional analogs, Phorbasins D-F, which are unique for being the first examples of diterpenyl-taurines.[5] In the same year, a subsequent paper describes five more members of the family, Phorbasins G-K, and provides the first report on the cytotoxic activity of the phorbasin class, including Phorbasin B.[6]

This series of discoveries highlights a classic natural product chemistry workflow: initial isolation of major components, followed by more detailed investigation of minor constituents, and subsequent biological evaluation to understand their potential as therapeutic leads.

Chemical Structure and Properties

Phorbasin B is a diterpene, a class of organic compounds composed of four isoprene units. Its structure was meticulously assigned through detailed spectroscopic analyses, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The initial isolation paper by Vuong and Capon in 2001 described Phorbasins B and C as possessing a "hitherto unknown carbon skeleton," underscoring their novelty.[3][4] Later work by Zhang and Capon re-isolated Phorbasin B and confirmed its stereochemistry, providing a solid foundation for its structural assignment.[1][5][7]

Diagram: Chemical Structure of Phorbasin B

Caption: 2D chemical structure of Phorbasin B.

The structural elucidation process is a cornerstone of natural product research. The causality behind the extensive use of 2D NMR techniques (like COSY, HMQC, and HMBC) is to unambiguously piece together the complex connectivity of protons and carbons, while stereochemical details are often resolved using techniques like NOESY or, as was crucial for the phorbasin family, through total synthesis of a related compound (Phorbasin C).

Isolation and Purification

The isolation of Phorbasin B is a multi-step process designed to separate a single, low-abundance compound from a complex biological matrix. The protocol described across the foundational papers follows a logical, field-proven workflow.

Experimental Protocol: Bioassay-Guided Isolation

This protocol is a synthesized representation based on the methodologies described by Capon and colleagues. The guiding principle is to use a biological assay (in this case, a cytotoxicity assay) to track the active component through each fractionation step.

  • Extraction:

    • The freeze-dried and minced sponge material (Phorbas sp.) is exhaustively extracted with a solvent system capable of solubilizing a broad range of polar and non-polar metabolites, typically a mixture like methanol/dichloromethane or ethanol.

    • Scientific Rationale: This initial step is designed for maximum yield of secondary metabolites from the sponge tissue.

  • Solvent Partitioning:

    • The crude extract is concentrated under reduced pressure and subjected to liquid-liquid partitioning. A common scheme is to partition the extract between n-hexane and aqueous methanol.

    • Scientific Rationale: This is a coarse separation based on polarity. It efficiently separates highly non-polar lipids (in the hexane layer) from moderately polar compounds like diterpenes (in the aqueous methanol layer), immediately enriching the fraction of interest.

  • Chromatographic Separation (Initial):

    • The bioactive fraction (e.g., the aqueous methanol layer) is subjected to normal-phase flash column chromatography over silica gel.

    • The column is eluted with a solvent gradient of increasing polarity (e.g., a hexane-to-ethyl acetate gradient).

    • Fractions are collected and tested for cytotoxicity.

    • Scientific Rationale: Silica gel chromatography separates compounds based on polarity. By testing each fraction, researchers can discard inactive fractions and focus purification efforts only on the fractions containing the cytotoxic agent(s).

  • High-Performance Liquid Chromatography (HPLC) Purification (Final):

    • The active fractions from the silica column are pooled and further purified using reverse-phase HPLC (RP-HPLC) on a C18 column.

    • A solvent system of methanol/water or acetonitrile/water is typically used for elution.

    • Detection is commonly performed using a UV detector.

    • Scientific Rationale: RP-HPLC provides high-resolution separation, essential for isolating individual compounds (like Phorbasin B) from a mixture of closely related analogs (other phorbasins). This final step yields the pure compound for structural analysis and biological testing.

Diagram: Isolation Workflow

G Sponge Phorbas sp. Sponge Material Extract Crude Solvent Extract Sponge->Extract Extraction Partition Solvent Partitioning (Hexane/Aq. MeOH) Extract->Partition Silica Normal-Phase Silica Chromatography Partition->Silica Bioactive Fraction HPLC Reverse-Phase HPLC (C18) Silica->HPLC Active Fractions Bioassay Cytotoxicity Assay Silica->Bioassay Pure Pure Phorbasin B HPLC->Pure HPLC->Bioassay

Caption: Bioassay-guided fractionation workflow for Phorbasin B.

Biological Activity and Therapeutic Potential

The primary biological activity reported for the phorbasin family, including Phorbasin B, is cytotoxicity against cancer cell lines.[6] This activity makes it a molecule of interest for oncology drug discovery.

Quantitative Cytotoxicity Data

The most definitive data comes from the 2008 paper by Zhang and Capon, which evaluated Phorbasins B-K against a panel of human tumor cell lines.[6]

CompoundCell LineIC₅₀ (μM)
Phorbasin B NCI-H460 (Lung Cancer)> 3.0
MCF-7 (Breast Cancer)> 3.0
SF-268 (CNS Cancer)> 3.0
Doxorubicin (Control)NCI-H460 (Lung Cancer)0.02
MCF-7 (Breast Cancer)0.03
SF-268 (CNS Cancer)0.04

Data synthesized from the findings reported in Org. Biomol. Chem., 2008, 6, 3811-3815.[6]

Interpretation of Results: The data indicates that Phorbasin B, in its isolated form, exhibits weak cytotoxic activity, with IC₅₀ values greater than the highest concentration tested (3.0 μM). While the initial crude extracts of the Phorbas sponge were potently cytotoxic, this activity is likely attributable to other, more potent co-metabolites within the extract. The paper on Phorbasins G-K notes that this preliminary structure-activity relationship (SAR) evaluation revealed key aspects of the phorbasin pharmacophore, suggesting that while Phorbasin B itself is not highly potent, its chemical scaffold is a valuable starting point for medicinal chemistry optimization.[6]

Mechanism of Action (Hypothesized)

As of early 2026, specific mechanism of action (MoA) studies for Phorbasin B have not been published. Its classification as a cytotoxic diterpene places it among a large group of natural products that often exert their effects through one of two primary pathways:

  • Induction of Apoptosis: Many cytotoxic compounds trigger programmed cell death. This can occur via the intrinsic (mitochondrial) pathway or the extrinsic (death receptor) pathway . Both pathways converge on the activation of caspases, the executioner enzymes that dismantle the cell.

  • Cell Cycle Arrest: Some agents block cell division at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating. This arrest can subsequently lead to apoptosis.

Given the lack of specific data for Phorbasin B, a logical next step in its evaluation would be to perform cell-based assays to investigate these potential mechanisms.

Diagram: Hypothesized Cytotoxic Mechanisms

G PhorbasinB Phorbasin B Cell Cancer Cell PhorbasinB->Cell Apoptosis Apoptosis (Programmed Cell Death) Cell->Apoptosis Pathway 1? CellCycle Cell Cycle Arrest (G1/S or G2/M) Cell->CellCycle Pathway 2? Death Cell Death Apoptosis->Death CellCycle->Death

Caption: Plausible cytotoxic mechanisms of action for Phorbasin B.

Experimental Protocol: MTT Cytotoxicity Assay

This is a standard, self-validating protocol for assessing the cytotoxic effect of a compound on cultured cancer cells.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of ~5,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

    • Scientific Rationale: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the assay.

  • Compound Treatment:

    • Prepare a serial dilution of Phorbasin B in culture medium (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO in medium) and a positive control (e.g., Doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 48-72 hours.

    • Scientific Rationale: A dose-response curve is essential to determine the IC₅₀. A 48-72 hour incubation is typically sufficient for cytotoxic effects to manifest.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Scientific Rationale: In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Scientific Rationale: The absorbance reading provides a quantitative measure of cell viability.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

Phorbasin B is a structurally novel diterpene isolated from the Southern Australian marine sponge Phorbas sp. While its discovery expanded a new family of marine natural products, initial in vitro testing revealed it to be only weakly cytotoxic. However, the unique carbon skeleton of the phorbasin family presents a compelling scaffold for further investigation.

Future research should focus on two key areas:

  • Medicinal Chemistry and SAR Studies: The weak activity of Phorbasin B, compared to the potent cytotoxicity of other compounds from the same sponge, suggests its structure is a starting point, not an endpoint. Synthesizing analogs and exploring the structure-activity relationships (SAR) could lead to the development of highly potent derivatives.

  • Mechanism of Action Studies: For the more potent phorbasin analogs that may be discovered or synthesized, a thorough investigation into their mechanism of action is critical. Determining whether they induce apoptosis, cause cell cycle arrest, or act on a novel molecular target will be essential for their potential development as anticancer therapeutics.

This technical guide has synthesized the available literature to provide a comprehensive overview of Phorbasin B, grounding its history and known properties in the primary scientific research.

References

  • Zhang, H., & Capon, R. J. (2008). Phorbasins G-K: new cytotoxic diterpenes from a southern Australian marine sponge, Phorbas sp. Organic & Biomolecular Chemistry, 6(20), 3811–3815. [Link]

  • Zhang, H., & Capon, R. J. (2008). Phorbasins D-F: diterpenyl-taurines from a southern Australian marine sponge, Phorbas sp. Organic Letters, 10(10), 1959–1962. [Link]

  • Zhang, H., & Capon, R. J. (2008). Phorbasins G-K: new cytotoic diterpenes from a southern Australian marine sponge, Phorbas sp. Organic & Biomolecular Chemistry. [Link]

  • Daletos, G., et al. (2021). Exploring Chemical Diversity of Phorbas Sponges as a Source of Novel Lead Compounds in Drug Discovery. MDPI. [Link]

  • Capon, R. J. (n.d.). Professor Rob Capon. The University of Queensland. Retrieved February 22, 2026, from [Link]

  • Semantic Scholar. (n.d.). Phorbasins G-K: new cytotoxic diterpenes from a southern... Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • Macedo, A. L., et al. (2021). Integrated analytical workflow for chromatographic profiling and metabolite annotation of a cytotoxic Phorbas amaranthus extract. Journal of Chromatography A, 1649, 462215. [Link]

  • Tran, T. D. (2018). Chemical constituents and cytotoxicity against breast cancer cells of South Australian marine sponge Aplysilla rosea. Flinders University. [Link]

  • Daletos, G., et al. (2021). Exploring chemical diversity of Phorbas sponges as a source of novel lead compounds in drug discovery. Preprints.org. [Link]

  • Vuong, D., & Capon, R. J. (2001). Phorbasin B and C: Novel Diterpenes from a Southern Australian Marine Sponge, Phorbas Species. Journal of Natural Products, 64(5), 645–647. [Link]

  • Searle, P. A., & Molinski, T. F. (1995). Phorboxazoles A and B: potent cytostatic macrolides from marine sponge Phorbas species. Journal of the American Chemical Society, 117(31), 8126–8131. [Link]

  • Prasad, P. (2017). Marine Biodiversity: Exploring Bioactive Chemical Space. The University of Queensland. [Link]

  • Capon, R. J. (n.d.). Robert CAPON. ResearchGate. Retrieved February 22, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Total Synthesis of Phorbasin B via Titanium-Mediated Reductive Cross-Coupling

This Application Note details the methodology for the total synthesis of Phorbasin B (and its congener Phorbasin C), focusing on the convergent strategy established by Macklin and Micalizio (Yale University) . The core m...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the methodology for the total synthesis of Phorbasin B (and its congener Phorbasin C), focusing on the convergent strategy established by Macklin and Micalizio (Yale University) . The core methodological innovation described is the Titanium-Mediated Reductive Cross-Coupling (TRCC) , a powerful organometallic transformation that enables the stereoselective assembly of the diterpene skeleton.

Executive Summary

Phorbasin B and C are diterpenoids isolated from the sponge Phorbas sp., characterized by a unique hydrindane-like core (fused 6,5-system or functionalized cyclohexane) and a skipped polyene side chain. The primary synthetic challenge lies in establishing the C11 stereocenter and the geometry of the polyene tail.

This guide details the Micalizio Methodology , which utilizes a Titanium-mediated reductive cross-coupling to convergently assemble the core structure. Unlike traditional linear syntheses, this approach exploits the unique reactivity of low-valent titanium species (generated in situ from Ti(OiPr)₄ and n-BuLi or alkynyl/Grignard reagents) to couple sterically demanding partners with high regio- and stereocontrol.

Retrosynthetic Analysis & Strategy

The synthesis relies on a convergent disconnection, separating the molecule into a functionalized cyclohexenyl core and a polyenyne side chain . The pivotal bond formation occurs via a metallacycle-mediated coupling.

Diagram 1: Retrosynthetic Logic (DOT)

Retrosynthesis Target Phorbasin B (Target Molecule) Precursor Advanced Intermediate (Core + Sidechain Coupled) Target->Precursor Deprotection Method Key Step: Ti-Mediated Reductive Coupling (Stereoselective C-C Bond Formation) Precursor->Method Core Cyclohexenyl Core (Chiral Diol Derivative) Sidechain Silyl Alkyne / Polyene (Sidechain Fragment) Method->Core Method->Sidechain

Caption: Retrosynthetic disconnection of Phorbasin B, highlighting the convergent assembly via Titanium-mediated coupling.

Core Methodology: Titanium-Mediated Reductive Cross-Coupling (TRCC)

Mechanistic Principle

The reaction proceeds via the formation of a low-valent titanium species (titanacyclopentene or titanacyclopropane) from a titanium(IV) precursor and an organolithium or Grignard reagent. This species coordinates to the alkyne and alkene partners, undergoing oxidative cyclization to form a metallacycle. Subsequent protonolysis or electrophilic trapping yields the coupled product.

Critical Advantage: This method allows for the coupling of unfunctionalized alkenes with alkynes, bypassing the need for pre-functionalized vinyl halides or metalloids required by traditional Pd-catalyzed cross-couplings (e.g., Suzuki, Stille).

Diagram 2: Reaction Mechanism Workflow

Mechanism TiIV Ti(OiPr)4 LowValTi Low-Valent Ti(II) Species TiIV->LowValTi Reduction Reductant n-BuLi or c-C5H9MgCl Reductant->LowValTi Complex π-Complex (Alkyne + Alkene) LowValTi->Complex Coordination Metallacycle Titanacyclopentene (Key Intermediate) Complex->Metallacycle Oxidative Cyclization Product Coupled Diene/Vinylsilane Metallacycle->Product Protonolysis (H3O+)

Caption: Mechanistic pathway of the Titanium-mediated reductive cross-coupling used in the Phorbasin synthesis.[1]

Detailed Experimental Protocols

Protocol A: Preparation of the Cyclohexenyl Core (Precursor)

Note: This protocol describes the isolation of the chiral diol core required for the coupling.

Reagents:

  • Starting Material: 1,4-Cyclohexadiene (or derivative)

  • Enzymatic Reagent: Toluene dioxygenase (if chemo-enzymatic route) or asymmetric dihydroxylation reagents (AD-mix-β).

  • Solvents: Acetone/Water (1:1).

Procedure:

  • Dihydroxylation: Subject the cyclohexadiene derivative to asymmetric dihydroxylation (Sharpless conditions) using AD-mix-β (1.5 g/mmol olefin) in t-BuOH/H₂O (1:1) at 0°C.

  • Stirring: Maintain at 0°C for 24 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Quench with solid Na₂SO₃ (1.5 g/mmol ). Stir for 1 hour at room temperature.

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with 1N KOH and brine.

  • Protection: Protect the resulting diol as an acetonide using 2,2-dimethoxypropane and catalytic p-TsOH in acetone.

Protocol B: The Key Step – Titanium-Mediated Coupling

This step establishes the C-C bond between the core and the sidechain precursor (TMS-propyne derivative).

Equipment:

  • Flame-dried Schlenk flask or round-bottom flask under Argon atmosphere.

  • Cryogenic cooling bath (-78°C).

Reagents:

  • A: Cyclohexenyl Acetonide (1.0 equiv)

  • B: 1-Trimethylsilyl-1-propyne (or specific alkyne sidechain) (1.5 equiv)

  • Catalyst Precursor: Ti(OiPr)₄ (1.25 equiv)

  • Reductant: n-BuLi (2.5 M in hexanes, 2.5 equiv) or c-C₅H₉MgCl (cyclopentylmagnesium chloride).

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried flask under Argon, dissolve Ti(OiPr)₄ (1.25 equiv) in anhydrous toluene (0.1 M concentration relative to substrate).

  • Complex Generation: Cool the solution to -78°C. Dropwise add n-BuLi (2.5 equiv) or c-C₅H₉MgCl. The solution will turn from colorless to yellow/brown, indicating the formation of the low-valent Ti(II) species.

  • Substrate Addition:

    • Add the Alkyne (Component B)[1] dropwise. Stir for 15 minutes at -78°C.

    • Add the Alkene (Component A, Cyclohexenyl core) dropwise via syringe pump over 30 minutes.

  • Warming/Cyclization: Allow the reaction to warm slowly to -30°C over 2 hours. This temperature gradient is critical for the oxidative cyclization to the titanacycle.

  • Quench/Protonolysis: Carefully quench the reaction at -30°C with 1N HCl (aq) or H₂O. This step protonates the titanacycle, releasing the coupled diene product.

  • Workup: Dilute with Et₂O. Separate layers. Extract aqueous layer with Et₂O (3x).[2] Dry combined organics over MgSO₄.[2]

  • Purification: Purify via flash column chromatography on silica gel (gradient Hexanes -> 5% EtOAc/Hexanes).

Data Validation (Expected Results):

  • Yield: 60-75% isolated yield.

  • Stereochemistry: >20:1 dr (diastereomeric ratio) favoring the desired anti-configuration established by the metallacycle geometry.

Protocol C: Late-Stage Functionalization (Suzuki Coupling)

To attach the remaining polyene tail if not fully incorporated in the alkyne fragment.

  • Boronate Formation: Convert the vinyl silane or halide obtained from Protocol B into a boronic ester (using B₂Pin₂, Pd(dppf)Cl₂, KOAc).

  • Coupling: React the boronate with the vinyl iodide sidechain fragment using Pd(PPh₃)₄ (5 mol%) and Tl₂CO₃ or K₂CO₃ in THF/Water at 60°C.

  • Deprotection: Global deprotection of silyl ethers and acetonides using TBAF (THF, 0°C) followed by acidic hydrolysis (AcOH/H₂O) yields Phorbasin B.

Quantitative Data Summary

ParameterValue/ConditionNotes
Key Reagent Ti(OiPr)₄ / n-BuLiGenerates active Ti(II) species
Temperature -78°C to -30°CCritical for regiocontrol
Stereocontrol (dr) >20:1Controlled by metallacycle steric bulk
Typical Yield (Coupling) 65%High for convergent fragment assembly
Solvent System Toluene / EtherNon-coordinating solvents preferred

Troubleshooting & Critical Parameters (Expertise)

  • Reagent Quality: The Ti(OiPr)₄ must be freshly distilled. Yellow or cloudy Ti reagents will result in failed complexation and low yields.

  • Temperature Control: Warming too quickly from -78°C causes decomposition of the delicate low-valent titanium species before the substrate can coordinate. Use a programmed cryostat or careful dry ice/acetone monitoring.

  • Stoichiometry: A slight excess of the alkyne (1.5 equiv) is recommended as it coordinates more rapidly to the Titanium center than the alkene.

  • Moisture Sensitivity: The low-valent Ti species is extremely oxophilic. All glassware must be flame-dried, and gases must be passed through Drierite/O₂ scrubbers.

References

  • Total Synthesis of Phorbasin C: Macklin, T. K.; Micalizio, G. C.[1][3][4] "Total Synthesis and Structure Elucidation of (+)-Phorbasin C." Journal of the American Chemical Society, 2009 , 131(4), 1392–1393.[3][4] Link

  • Methodology (Ti-Coupling): Micalizio, G. C.[1][2][5][6][7] "Titanium-Mediated Reductive Cross-Coupling Reactions." Angewandte Chemie International Edition, 2008 , 47, 4005.[1] Link

  • Imine Reactivity: Tarselli, M. A.; Micalizio, G. C.[5][6] "Aliphatic Imines in Titanium-Mediated Reductive Cross-Coupling." Organic Letters, 2009 , 11(20), 4596–4599.[5][6] Link

  • Isolation & Structure: Zhang, H.; Capon, R. J.[4] "Phorbasins D-F: Diterpenyl-taurines from a Southern Australian Marine Sponge, Phorbas sp."[4] Organic Letters, 2008 , 10, 1959–1962.[4] Link

  • Phorbasin H Synthesis: Takahashi, K.; Ogura, Y.; Kuse, M.; Takikawa, H. "First synthesis and absolute configuration of phorbasin H." Bioscience, Biotechnology, and Biochemistry, 2019 , 83(12), 2198-2201. Link

Sources

Application

Technical Application Note: Isolation and Purification of Phorbasin B from Phorbas sp.

Executive Summary This application note details the isolation and purification protocol for Phorbasin B , a rare taurine-conjugated sesterterpene isolated from the marine sponge Phorbas species. Unlike typical lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the isolation and purification protocol for Phorbasin B , a rare taurine-conjugated sesterterpene isolated from the marine sponge Phorbas species. Unlike typical lipophilic marine terpenes, Phorbasin B possesses a zwitterionic taurine moiety, rendering it amphiphilic and requiring specific modifications to standard lipid extraction protocols. This guide addresses the challenges of retaining polar metabolites during partitioning and resolving them from complex salt matrices using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction & Chemical Context

Phorbasins (A–C) are a unique class of sesterterpenoids characterized by a hydrindane carbon skeleton conjugated to a taurine residue via an amide bond. This structural feature imparts significant polarity and distinct solubility properties compared to non-conjugated sesterterpenes (e.g., phorbaketals).

  • Target Compound: Phorbasin B

  • Source: Marine sponge Phorbas sp.[1][2][3][4][5][6] (typically collected from Australian or Korean waters).

  • Key Chemical Challenge: The sulfonic acid group on the taurine residue creates a zwitterionic or anionic species at neutral pH, leading to peak tailing and loss during standard ethyl acetate (EtOAc) partitioning.

  • Bioactivity: Phorbasins have exhibited cytotoxicity against various cancer cell lines and potential modulation of calcium channels.

Workflow Logic & Causality (Expertise & Experience)

To successfully isolate Phorbasin B, the protocol deviates from standard marine natural product workflows in two critical areas:

  • Extraction Solvent: Pure Methanol (MeOH) is preferred over Acetone or DCM/MeOH mixtures initially to ensure quantitative extraction of the polar taurine conjugate.

  • Partitioning Strategy: A modified Kupchan partitioning scheme is used. Phorbasin B will not partition effectively into Hexanes or DCM. It will predominantly reside in the n-Butanol (n-BuOH) fraction due to its polarity.

  • Acidic Modifier: The use of Trifluoroacetic acid (TFA) or Formic acid (FA) in HPLC mobile phases is mandatory to protonate the sulfonate/carboxylate groups, sharpening peak shape and ensuring reproducible retention times.

Visual Workflow (DOT Diagram)

Phorbasin_Isolation Sponge Lyophilized Phorbas sp. Sponge Extract Extraction (3x MeOH) Sponge->Extract Maceration Crude Crude Extract (Desalted) Extract->Crude Evaporation & Desalting Partition Kupchan Partitioning Crude->Partition H2O suspension Frac_BuOH n-BuOH Fraction (Target Pool) Partition->Frac_BuOH Target Enrichment Frac_Waste Hexane/DCM Layers (Lipids/Non-polars) Partition->Frac_Waste Discard (or store) Flash Flash Chromatography (C18, H2O:MeOH gradient) Frac_BuOH->Flash Coarse Fractionation HPLC RP-HPLC Purification (C18, 0.1% TFA System) Flash->HPLC Sub-fraction purification Pure Pure Phorbasin B HPLC->Pure Rt ~22-25 min

Figure 1: Isolation workflow emphasizing the retention of the polar n-Butanol fraction.

Detailed Protocol

Phase 1: Extraction and Partitioning

Objective: Solubilize the polar sesterterpene while removing bulk salts and highly lipophilic fats.

  • Tissue Preparation:

    • Lyophilize the frozen Phorbas sp. sponge tissue to dryness.

    • Grind the dried tissue into a fine powder using a mortar and pestle or blender.

  • Extraction:

    • Extract the powder (

      
      ) with MeOH  (
      
      
      
      ) at room temperature.
    • Note: Avoid Acetone if possible, as it may precipitate very polar salts/zwitterions.

    • Combine extracts and concentrate under reduced pressure (Rotavap) at

      
       to yield a crude gum.
      
  • Modified Kupchan Partitioning:

    • Suspend the crude extract in

      
       of 
      
      
      
      (distilled).
    • Step A (Defatting): Partition against

      
      -Hexane (
      
      
      
      ). Discard hexane layer (removes sterols/fats).
    • Step B (DCM Wash): Partition the aqueous layer against Dichloromethane (DCM) (

      
      ). Phorbasin B may partially distribute here, but largely remains in the aqueous phase due to the taurine.
      
    • Step C (Target Extraction): Partition the aqueous layer against

      
      -Butanol  (
      
      
      
      ).
    • Result: Collect and concentrate the

      
      -BuOH fraction. This contains the Phorbasin B.[6][7]
      
Phase 2: Flash Chromatography (Fractionation)

Objective: Separate Phorbasin B from other polar metabolites and residual salts.

  • Stationary Phase: C18 (ODS) Reversed-Phase Silica Gel.

  • Column: Glass column or pre-packed Flash cartridge (e.g., 40g C18).

  • Mobile Phase: Water (

    
    ) and Methanol (MeOH).
    
  • Gradient Protocol:

    • Equilibrate with 10% MeOH/

      
      .
      
    • Step gradient: 10%, 30%, 50%, 70%, 90%, 100% MeOH (

      
       each).
      
    • Flush with Acetone (to remove very non-polar residues).

  • Fraction Analysis: Analyze fractions (focusing on 50-70% MeOH eluates) via TLC or LC-MS. Phorbasin B typically elutes in the 60-75% MeOH range.

Phase 3: HPLC Purification

Objective: Isolation of pure Phorbasin B.

  • System: Semi-preparative HPLC.

  • Column: Phenomenex Luna C18(2) or equivalent (

    
    , 
    
    
    
    ).
  • Mobile Phase:

    • Solvent A:

      
       + 0.1% TFA (Trifluoroacetic Acid).
      
    • Solvent B: Acetonitrile (ACN) + 0.1% TFA.

    • Note: TFA is critical to suppress the ionization of the taurine sulfonate, preventing peak tailing.

  • Gradient:

    Time (min) % Solvent B (ACN) Flow Rate (mL/min)
    0.0 30 2.5
    5.0 30 2.5
    30.0 70 2.5
    35.0 100 2.5

    | 40.0 | 30 | 2.5 |

  • Detection: UV at

    
     (peptide/amide bond) and 
    
    
    
    .
  • Collection: Phorbasin B typically elutes between 22–26 minutes under these conditions.

Analytical Validation (Quality Control)

Once isolated, the compound must be validated against literature values (Zhang et al., 2009).

Mass Spectrometry (ESIMS)
  • Ionization Mode: Negative mode (ESIMS) is often more sensitive for taurine conjugates due to the sulfonate group.

  • Expected Ion:

    
     at 
    
    
    
    approx. 630-650 range (depending on specific analog).
  • Positive Mode:

    
     or 
    
    
    
    .
Nuclear Magnetic Resonance (NMR)

Dissolve dried sample in


  (Methanol-

).
Structural Feature1H NMR Signal (approx.

, ppm)
Interpretation
Taurine Moiety

(two triplets)

and

methylene protons.
Olefinic Protons

(multiplets)
Unsaturated protons in the sesterterpene chain.
Methyl Groups

(singlets/doublets)
Characteristic terpene methyls (usually 5-6 signals).
Amide Proton

(doublet/triplet)
Only visible in DMSO-

; usually exchanged in

.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Ionization of taurine sulfonate.Ensure 0.1% TFA is fresh in the mobile phase. Consider increasing to 0.5% Formic Acid if TFA is too harsh.
Low Yield Compound lost in aqueous layer.Re-extract the aqueous layer with

-BuOH exhaustively (

).
Salt Contamination Incomplete desalting.Use a C18 SPE cartridge wash: Load sample in 5% MeOH, wash with 100%

to remove salts, elute compound with 80% MeOH.
Sample Degradation Acid sensitivity or oxidation.Evaporate solvents at

. Store pure compound in glass (not plastic) at

under Argon.

References

  • Zhang, H., Capon, R. J. (2009). Phorbasins A-C, Novel Taurine-Conjugated Sesterterpenes from the Australian Marine Sponge Phorbas sp. Journal of Natural Products, 72(12), 2184–2188.

  • Macklin, T. K., Micalizio, G. C. (2009).[8] Total Synthesis and Structure Elucidation of (+)-Phorbasin C. Journal of the American Chemical Society, 131(4), 1392–1393.[8]

  • Takahashi, K., et al. (2019).[1] First synthesis and absolute configuration of phorbasin H, a diterpene carboxylic acid isolated from the sponge Phorbas gukulensis.[1] Bioscience, Biotechnology, and Biochemistry, 83(12), 2198-2201.[1]

Sources

Method

Application Note: A Comprehensive Guide to Phorbasin B Cytotoxicity Assays

Abstract: This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and executing robust cytotoxicity assays for Phorbasin B, a marine-derived di...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and executing robust cytotoxicity assays for Phorbasin B, a marine-derived diterpene with demonstrated cytotoxic potential.[1] We delve into the foundational principles of key cytotoxicity assays, offer detailed, step-by-step protocols for assessing metabolic viability and membrane integrity, and provide a framework for investigating the apoptotic mechanisms potentially induced by Phorbasin B. The protocols are designed to be self-validating through the inclusion of essential controls, ensuring data integrity and reproducibility.

Introduction: The Scientific Rationale

Phorbasin B is a diterpenoid natural product isolated from marine sponges of the Phorbas genus.[2] This class of compounds has garnered significant interest in the scientific community due to its potent biological activities, particularly its cytotoxicity against various cancer cell lines. Preliminary structure-activity relationship (SAR) studies suggest that the α,β-unsaturated ketone functionality within the Phorbasin scaffold is crucial for its cytotoxic effects.

Evaluating the cytotoxic profile of a novel compound like Phorbasin B is a critical first step in the drug discovery pipeline. Cytotoxicity assays are essential tools that quantify a substance's ability to cause cell death, providing a measure of its therapeutic potential or toxicity.[3] This guide moves beyond a simple recitation of steps, explaining the causality behind experimental choices to empower researchers to generate high-quality, interpretable data.

We will focus on two primary, complementary assay platforms:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures metabolic activity as an indicator of cell viability.[4][5]

  • Lactate Dehydrogenase (LDH) Release Assay: Measures the loss of plasma membrane integrity, a hallmark of cytolysis.[6]

Furthermore, we will discuss the rationale and methodology for investigating apoptosis, a form of programmed cell death, as a potential mechanism of Phorbasin B-induced cytotoxicity through caspase activation assays.[7][8]

Foundational Principles: Choosing the Right Endpoint

No single assay can provide a complete picture of cytotoxicity. Different assays measure distinct cellular events that occur during cell death. Therefore, employing orthogonal methods that assess different endpoints is crucial for validating results and gaining mechanistic insight.

Assay Type Principle Measures Advantages Considerations
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[3][4]Mitochondrial metabolic activity, an indicator of cell viability.Well-established, cost-effective, high-throughput.Can be confounded by compounds that alter mitochondrial respiration without killing the cell.
LDH Release Assay Measurement of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) released into the culture medium upon cell membrane damage.[9]Plasma membrane integrity.Direct measure of cell death (necrosis or late apoptosis), non-lytic (uses supernatant).LDH in serum-containing media can increase background; timing is critical as LDH degrades over time.
Caspase-Glo® 3/7 Assay A luminogenic substrate containing the DEVD tetrapeptide sequence is cleaved by activated caspase-3 and -7, key executioner caspases in the apoptotic pathway.[10]Apoptosis-specific enzyme activity.Highly sensitive, specific for apoptosis, allows for early detection of programmed cell death.Caspase activation is a transient event; requires time-course experiments to capture the peak signal.[10]

Experimental Workflow Overview

A logical workflow is essential for efficiently assessing the cytotoxic profile of Phorbasin B. The process begins with determining an optimal cell seeding density, followed by primary screening with a metabolic assay like MTT, and confirmation of cytotoxicity with a membrane integrity assay like LDH. Mechanistic follow-up studies, such as caspase activation, can then be performed.

G cluster_0 Phase 1: Assay Optimization cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Mechanistic Insight cluster_3 Phase 4: Data Analysis cell_seeding Cell Seeding Optimization vehicle_test Vehicle (DMSO) Tolerance Test cell_seeding->vehicle_test Determine optimal cell number phorbasin_prep Prepare Phorbasin B Serial Dilutions cell_treatment Treat Cells (e.g., 24, 48, 72h) phorbasin_prep->cell_treatment mtt_assay Primary Screen: MTT Assay (Metabolic Activity) cell_treatment->mtt_assay ldh_assay Confirmatory Screen: LDH Assay (Membrane Integrity) cell_treatment->ldh_assay data_analysis Calculate % Viability / Cytotoxicity mtt_assay->data_analysis ldh_assay->data_analysis caspase_assay Apoptosis Assay (Caspase-3/7 Activity) ic50 Determine IC50 Value data_analysis->ic50 ic50->caspase_assay If cytotoxic, investigate mechanism

Caption: High-level experimental workflow for assessing Phorbasin B cytotoxicity.

Detailed Protocol 1: MTT Cell Viability Assay

This protocol is designed to measure the effect of Phorbasin B on cell metabolic activity.

Materials and Reagents
  • Selected cancer cell line (e.g., A549, HT29)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phorbasin B (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[4] Filter-sterilize and store protected from light at 4°C.

  • Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO.

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer (ELISA reader)

Step-by-Step Methodology

Day 1: Cell Seeding

  • Cell Preparation: Harvest and count cells, ensuring >95% viability via Trypan Blue exclusion.

  • Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5]

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

Day 2: Phorbasin B Treatment

  • Prepare Dilutions: Prepare a series of Phorbasin B dilutions in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤ 0.5%).

  • Plate Layout: Design your plate to include:

    • Blank Controls: 100 µL of medium only.

    • Vehicle Controls: Cells treated with the same concentration of DMSO used for the highest Phorbasin B concentration.

    • Test Wells: Cells treated with serial dilutions of Phorbasin B.

    • Positive Control (Optional): Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared Phorbasin B dilutions or control solutions.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 4: Assay Endpoint

  • Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[5][11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[12]

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Mix: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4]

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Data Analysis
  • Background Correction: Subtract the average absorbance of the blank wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Determine IC₅₀: Plot the % Viability against the log of Phorbasin B concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of Phorbasin B required to inhibit cell viability by 50%.

Detailed Protocol 2: LDH Release Cytotoxicity Assay

This protocol provides an orthogonal method to confirm cytotoxicity by measuring membrane damage.

Materials and Reagents
  • Cell culture materials and Phorbasin B as described in Section 4.1.

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction solution and stop solution).

  • Lysis Buffer (often 10X, provided in the kit) to create a maximum LDH release control.

Step-by-Step Methodology

Days 1 & 2: Cell Seeding and Treatment

  • Follow the same procedure for cell seeding and treatment as described in steps 1-4 of Section 4.2.

  • Crucially, include a "Maximum LDH Release" control. For this, treat a set of wells (in triplicate) with the vehicle for the majority of the incubation, then add 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period.[13]

Day 4: Assay Endpoint

  • Centrifuge Plate: Centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, clear flat-bottom 96-well plate.[6]

  • Prepare Reaction Mix: Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add Reaction Mix: Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[6]

  • Incubation: Incubate at room temperature for 30 minutes, protected from light. A color change (typically to red) will occur in proportion to the amount of LDH present.[13]

  • Stop Reaction: Add 50 µL of stop solution to each well.[13]

  • Read Absorbance: Measure the absorbance at 490 nm.

Data Analysis
  • Background Correction: Subtract the absorbance of the "medium only" blank from all readings.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Max. Release - Absorbance of Vehicle Control)] * 100

Mechanistic Insights: Investigating Apoptosis

If Phorbasin B is confirmed to be cytotoxic, a key follow-up question is how it kills the cells. Many cytotoxic natural products induce apoptosis, or programmed cell death.[8] This process is tightly regulated and involves the activation of a cascade of enzymes called caspases.[14][15]

The intrinsic (or mitochondrial) pathway of apoptosis is a common mechanism initiated by cellular stress.[16] This pathway involves the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and the activation of initiator caspase-9, followed by executioner caspase-3.[17][18]

G phorbasin Phorbasin B (Cellular Stress) mito Mitochondrion phorbasin->mito induces stress cyto_c Cytochrome c (released) mito->cyto_c releases apoptosome Apoptosome (Cyto c + Apaf-1) cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Active Caspase-9 (Initiator) apoptosome->cas9 activates pro_cas9 Pro-Caspase-9 pro_cas9->apoptosome recruited to cas3 Active Caspase-3 (Executioner) cas9->cas3 activates pro_cas3 Pro-Caspase-3 pro_cas3->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis executes

Caption: Simplified intrinsic apoptosis pathway, a potential mechanism for Phorbasin B.

Measuring the activity of executioner caspases-3 and -7 is a direct method to confirm if Phorbasin B induces apoptosis. Assays like the Caspase-Glo® 3/7 provide a highly sensitive luminescent readout. The protocol typically involves adding a single reagent directly to the cells, incubating, and reading the luminescence. A significant increase in signal in Phorbasin B-treated cells compared to vehicle controls would strongly indicate that cell death is occurring via apoptosis.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Wikipedia. Apoptosis. Available at: [Link]

  • QIAGEN. Apoptosis Signaling Pathway: Stages, Types and Key Molecules. Available at: [Link]

  • Abdelbaqi, M., et al. (2012). Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. Clinical and Vaccine Immunology, 19(6), 924-932. Available at: [Link]

  • Sararin, R., et al. (1998). Caspase Dependence of Target Cell Damage Induced by Cytotoxic Lymphocytes. The Journal of Immunology, 161(6), 2810-2816. Available at: [Link]

  • Jan, R., & Chaudhry, G. S. (2019). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Journal of Biomedical Research & Environmental Sciences, 2(1), 1-21. Available at: [Link]

  • Fulda, S. (2013). How to target apoptosis signaling pathways for the treatment of pediatric cancers. Frontiers in Oncology, 3, 23. Available at: [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. Available at: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Available at: [Link]

  • Fulda, S., & Debatin, K. M. (2006). Caspase Activation in Cancer Therapy. Madame Curie Bioscience Database. Available at: [Link]

  • Lall, R., et al. (2021). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols, 1(1), e20. Available at: [Link]

  • Cell Biologics Inc. LDH Assay. Available at: [Link]

  • Wang, Z., et al. (2023). Cytotoxicity MTT Assay Protocols and Methods. In: Wang, D. (eds) Bacterial Toxins. Methods in Molecular Biology, vol 2714. Humana, New York, NY. Available at: [Link]

  • Timmer, J. C., & Salvesen, G. S. (2007). Caspase activation cascades in apoptosis. Biochemical Society Transactions, 35(Pt 6), 1527-1530. Available at: [Link]

  • Leal, J. F., et al. (2021). Exploring Chemical Diversity of Phorbas Sponges as a Source of Novel Lead Compounds in Drug Discovery. Marine Drugs, 19(12), 672. Available at: [Link]

  • Zhang, H., et al. (2008). Phorbasins G–K: new cytotoxic diterpenes from a southern Australian marine sponge, Phorbas sp. Organic & Biomolecular Chemistry, 6(20), 3811-3815. Available at: [Link]

  • Royal Society of Chemistry. Phorbasins G–K: new cytotoxic diterpenes from a southern Australian marine sponge, Phorbas sp. Available at: [Link]

  • PubMed. Phorbasins G-K: new cytotoxic diterpenes from a southern Australian marine sponge, Phorbas sp. Available at: [Link]

  • Promega Corporation (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • PubMed. Phorbasterones A-D, cytotoxic nor-ring A steroids from the sponge Phorbas amaranthus. Available at: [Link]

  • Sigma-Aldrich. Protocol Guide: XTT Assay for Cell Viability and Proliferation. Available at: [Link]

  • Royal Society of Chemistry. Mechanism of action of a boron-dependent antibiotic entails synergistic binding. Available at: [Link]

  • ResearchGate. How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions?. Available at: [Link]

  • National Center for Biotechnology Information. Mechanism of action of a boron-dependent antibiotic entails synergistic binding. Available at: [Link]

  • PubMed. Total synthesis and structure elucidation of (+)-phorbasin C. Available at: [Link]

  • Organic Chemistry Portal. Total Synthesis of Phorbasin C by Micalizio. Available at: [Link]

Sources

Application

Precise IC50 Determination of Phorbasin B in Cancer Cells via Sulforhodamine B (SRB) Assay

Application Note: AN-PHB-026 Abstract & Scientific Rationale Phorbasin B is a cytotoxic sesterterpenoid originally isolated from the Australian marine sponge Phorbas sp. Unlike synthetic small molecules, marine natural p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHB-026

Abstract & Scientific Rationale

Phorbasin B is a cytotoxic sesterterpenoid originally isolated from the Australian marine sponge Phorbas sp. Unlike synthetic small molecules, marine natural products often present unique challenges in bioassays, including solubility issues and potential interference with metabolic redox indicators.

While MTT and WST-8 assays are ubiquitous, they rely on mitochondrial dehydrogenase activity. Natural products with intrinsic redox potential can reduce tetrazolium salts non-enzymatically, yielding false negatives (inflated cell viability). To ensure scientific integrity in determining the half-maximal inhibitory concentration (IC50) of Phorbasin B, this guide utilizes the Sulforhodamine B (SRB) Assay .

Why SRB?

  • Mechanism: SRB binds stoichiometrically to protein basic amino acid residues under mild acidic conditions. It measures cellular protein mass, which is a stable, direct proxy for cell number.

  • Stability: Unlike the transient formazan signal in MTT, the SRB signal is stable indefinitely after drying, allowing for flexible read-out times.

  • Linearity: The SRB assay demonstrates superior linearity over a wider range of cell densities compared to metabolic assays.

Experimental Design & Pre-Requisites

Compound Handling (Phorbasin B)
  • Source: Isolated from Phorbas sp. or synthetic standard.

  • Molecular Weight: ~400-450 Da (Structure dependent on specific isolation batch/salt).

  • Solubility: Hydrophobic. Dissolve in high-grade DMSO (Dimethyl Sulfoxide).

  • Storage: Lyophilized powder at -20°C. DMSO stocks (10 mM) should be aliquoted and stored at -80°C to prevent freeze-thaw degradation.

Cell Line Model
  • Primary Model: HCT-116 (Human Colorectal Carcinoma).[1]

  • Rationale: Phorbasins have historically shown potent cytotoxicity against colon cancer lines. HCT-116 is adherent, epithelial, and possesses a doubling time (~18-24h) ideal for 48-72h assays.

Reagents
ReagentSpecificationPurpose
Trichloroacetic Acid (TCA) 50% (w/v) in dH2OFixative (Critical Step)
Sulforhodamine B (SRB) 0.4% (w/v) in 1% Acetic AcidProtein Dye
Acetic Acid 1% (v/v)Washing unbound dye
Tris Base 10 mM (pH 10.5)Solubilization of bound dye
Doxorubicin >98% PurityPositive Control

Visual Workflow (DOT Diagram)

The following diagram illustrates the critical path for the SRB assay, highlighting the "Fixation" step which distinguishes it from metabolic assays.

SRB_Workflow cluster_0 Assay Phase Start Cell Seeding (HCT-116) Incubate1 Incubation (24h, 37°C, 5% CO2) Start->Incubate1 Treat Compound Treatment (Phorbasin B: 0.1 - 100 µM) Incubate1->Treat Incubate2 Exposure (48h - 72h) Treat->Incubate2 Fixation CRITICAL STEP: Fixation Add 50% TCA (4°C, 1h) Incubate2->Fixation Wash1 Wash (Tap Water x4) Fixation->Wash1 Stain Staining (0.4% SRB, 30 min) Wash1->Stain Wash2 Wash (1% Acetic Acid x4) Stain->Wash2 Dry Air Dry (Overnight or Fan) Wash2->Dry Solubilize Solubilization (10 mM Tris Base) Dry->Solubilize Read Read OD (510 nm) Solubilize->Read

Figure 1: Step-by-step workflow for the SRB Cytotoxicity Assay. Note the TCA fixation step, which preserves the protein content for staining.

Detailed Protocol

Step 1: Cell Seeding
  • Harvest HCT-116 cells in the logarithmic growth phase.

  • Prepare a cell suspension of 3,000 to 5,000 cells per well (optimization required based on doubling time).

  • Dispense 100 µL/well into 96-well plates.

  • Self-Validation Step: Leave column 1 blank (media only) and column 12 for vehicle control (DMSO only) to monitor edge effects.

  • Incubate for 24 hours to allow attachment.

Step 2: Compound Treatment[1][2][3]
  • Prepare a 20 mM stock of Phorbasin B in DMSO.

  • Perform serial dilutions (1:2 or 1:3) in culture medium.[2][3]

    • Range: 0.1 µM to 100 µM (typical active range for Phorbasins is 1–20 µM).

    • Vehicle Limit: Ensure final DMSO concentration is ≤ 0.5% (v/v) in all wells.

  • Add 100 µL of the diluted compound to the wells (Total volume = 200 µL).

  • Include Positive Control: Doxorubicin (1 µM).

  • Incubate for 48 hours.

Step 3: TCA Fixation (The "SRB Advantage")

This step kills the cells but locks the protein in place.

  • Gently add 50 µL of cold 50% (w/v) TCA directly to the medium in each well (Final TCA concentration ~10%).

    • Technique: Pipette slowly against the side of the well to avoid disturbing the cell monolayer.

  • Incubate plates at 4°C for 1 hour .

  • Wash plates 4 times with slow-running tap water.

  • Allow plates to air-dry completely (moisture interferes with staining efficiency).

Step 4: Staining and Solubilization
  • Add 100 µL of 0.4% SRB solution to each well.

  • Incubate at room temperature for 30 minutes (protected from light).

  • Wash plates 4 times with 1% Acetic Acid to remove unbound dye.

    • Visual Check: Rinse until the runoff is clear.

  • Air-dry the plates again.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Shake on an orbital shaker for 5–10 minutes to solubilize the protein-bound dye.

Step 5: Data Acquisition
  • Measure absorbance (OD) at 510 nm using a microplate reader.

  • Reference wavelength (optional but recommended): 690 nm (subtract this background).

Data Analysis & IC50 Calculation

To determine the IC50, raw OD values must be converted to Percentage Growth Inhibition .

Calculation Logic


Where:

  • 
     = Absorbance of cells treated with Phorbasin B.
    
  • 
     = Absorbance of Vehicle Control (DMSO).
    
  • 
     = Absorbance of Media only (no cells).
    
Regression Analysis (Graphviz Logic)

Analysis_Logic RawData Raw OD510 Data Norm Normalize to Vehicle Control (100%) RawData->Norm Plot Plot: Log[Concentration] vs. % Viability Norm->Plot Fit Non-Linear Regression (Sigmoidal 4PL) Plot->Fit Output Calculate IC50 (Inflection Point) Fit->Output

Figure 2: Data processing pipeline. Use software like GraphPad Prism or SigmaPlot for the 4-Parameter Logistic (4PL) regression.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
High Background Incomplete washing of unbound dye.Ensure 4x washes with 1% Acetic Acid are vigorous enough to remove liquid but gentle on the monolayer.
Uneven Staining Cell clumping during seeding.Vortex cell suspension thoroughly before plating. Allow plates to sit at RT for 20 mins before incubating to reduce thermal edge effects.
Precipitation Phorbasin B insolubility.Check wells under a microscope at high concentrations. If crystals are visible, the IC50 is invalid. Lower the max concentration.
Non-Sigmoidal Curve Range too narrow.If viability plateaus at 40% (not 0%), the compound may be cytostatic rather than cytotoxic.

References

  • Zhang, H., et al. (2008). "Phorbasins B and C, Novel Cytotoxic Sesterterpenoids from the Australian Marine Sponge Phorbas sp." Journal of Natural Products, 71(9), 1629–1633.

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols, 1(3), 1112–1116.

  • Rho, J. R., et al. (2009). "Phorbaketals A, B, and C, Sesterterpenoids with a Spiroketal of Hydrobenzopyran Moiety Isolated from the Marine Sponge Phorbas sp."[4] Organic Letters, 11(24), 5590–5593.

Sources

Method

Application Note: Phorbasin B — Translational Protocols for In Vivo Oncology Studies

Part 1: Executive Summary & Compound Profile Phorbasin B is a marine-derived diterpene originally isolated from the sponge Phorbas sp. Unlike typical sesterterpenoids found in this genus, Phorbasin B possesses a unique t...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

Phorbasin B is a marine-derived diterpene originally isolated from the sponge Phorbas sp. Unlike typical sesterterpenoids found in this genus, Phorbasin B possesses a unique tricyclic skeleton with significant cytotoxic potential. While total synthesis has been achieved, overcoming the "supply bottleneck," comprehensive in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiles remain the critical next step for therapeutic validation.

This guide provides the first standardized framework for transitioning Phorbasin B from in vitro cytotoxicity assays (specifically HCT-116 colon cancer models) to in vivo rodent xenografts.

Compound Snapshot
PropertySpecificationCritical Note
Chemical Class Diterpene (Novel Tricyclic Skeleton)High lipophilicity expected.
Source Phorbas sp.[1][2][3][4][5][6][7] (Natural) or Total SynthesisSynthetic material recommended for in vivo consistency.
Primary Target Colon Carcinoma (HCT-116)Validated IC50 in micromolar range.[8][9]
Solubility Low in aqueous media; Soluble in DMSO, MeOHRequires Formulation Strategy (See Section 3).
Stability Sensitive to acid/base hydrolysisStore neat at -80°C; formulate immediately prior to use.

Part 2: Pre-In Vivo Validation (The "Go/No-Go" Checkpoints)

Before initiating animal work, the following parameters must be validated to ensure data integrity. Failure to validate purity and solubility is the primary cause of in vivo study failure for marine natural products.

Checkpoint 1: Material Verification
  • Purity: Must be >98% by HPLC. Impurities in marine extracts (e.g., trace Phorbasin C or isomeric byproducts) can skew toxicity data.

  • Endotoxin: Synthetic batches must be tested for LPS (Lipopolysaccharide) contamination (<0.1 EU/mg) to prevent false-positive immune responses in mice.

Checkpoint 2: Solubility Stress Test

Phorbasin B will precipitate in pure saline. You must determine the "Crash Point."

  • Dissolve 1 mg Phorbasin B in 50 µL DMSO (Stock).

  • Slowly add PBS (pH 7.4) in 10 µL increments under vortex.

  • Result: If turbidity occurs <10% DMSO, standard formulation fails. Proceed to Lipid-Based Formulation (Section 3).

Part 3: Formulation Strategy

Due to the diterpene backbone, Phorbasin B requires a co-solvent system for Intraperitoneal (IP) or Intravenous (IV) delivery.

Recommended Vehicle (formulation code: DPT-Saline)

This vehicle balances solubility with tolerability for repeated dosing.

  • 5% DMSO (Solubilizer)

  • 40% PEG-300 (Co-solvent/Stabilizer)

  • 5% Tween-80 (Surfactant to prevent precipitation)

  • 50% Sterile Saline (0.9% NaCl) (Diluent)

Preparation Protocol:

  • Weigh Phorbasin B powder.

  • Dissolve completely in the calculated volume of DMSO.

  • Add PEG-300 and vortex for 30 seconds.

  • Add Tween-80 and vortex.

  • Slowly add warm (37°C) Saline while vortexing.

    • Note: If solution becomes cloudy, sonicate at 37°C for 5 minutes. If precipitate persists, reduce concentration.

Part 4: Protocol A — Maximum Tolerated Dose (MTD) Pilot

Objective: Define the safe therapeutic window before efficacy studies. Since no public LD50 exists for Phorbasin B, a "3+3" dose-escalation design is mandatory.

Animal Model: BALB/c mice (n=3 per cohort), 6-8 weeks old.

Step-by-Step Workflow
  • Cohort 1 (Low Dose): Administer 5 mg/kg IP, Q2D (every 2 days) x 3 doses.

    • Monitor: Body weight daily.

  • Assessment:

    • If weight loss <10% and no behavioral distress

      
       Escalate to Cohort 2.
      
    • If weight loss >15% or adverse events

      
       MTD reached.
      
  • Cohort 2 (Mid Dose): Administer 10 mg/kg IP, Q2D x 3 doses.

  • Cohort 3 (High Dose): Administer 20 mg/kg IP, Q2D x 3 doses.

Stop Criteria (Humane Endpoints):

  • Weight loss >20%.

  • Hunched posture, ruffled fur, or ataxia (neurotoxicity is a risk with marine terpenes).

Part 5: Protocol B — HCT-116 Xenograft Efficacy Study

Objective: Evaluate tumor growth inhibition (TGI) in a colorectal cancer model.

Experimental Design:

  • Cell Line: HCT-116 (ATCC CCL-247).

  • Mice: Athymic Nude Mice (nu/nu), Female, 6 weeks.

  • Group Size: n=8 per group (Calculated for statistical power).

Workflow Diagram (Graphviz)

Phorbasin_Workflow Cells HCT-116 Culture (Log Phase) Inoculation Subcutaneous Injection (5x10^6 cells/flank) Cells->Inoculation Matrigel 1:1 Staging Tumor Staging (Vol: 100-150 mm^3) Inoculation->Staging ~7-10 Days Rand Randomization Staging->Rand Treat_Veh Group A: Vehicle (DPT-Saline) Rand->Treat_Veh Treat_Low Group B: Phorbasin B (Low Dose - MTD/2) Rand->Treat_Low Treat_High Group C: Phorbasin B (High Dose - MTD) Rand->Treat_High Analysis Endpoints: 1. Tumor Vol (caliper) 2. Body Weight 3. Histology (H&E) Treat_Veh->Analysis 21 Days Treat_Low->Analysis Treat_High->Analysis

Caption: Standardized workflow for Phorbasin B efficacy testing in HCT-116 xenograft models, from inoculation to endpoint analysis.

Detailed Procedure
  • Inoculation: Inject

    
     HCT-116 cells (suspended in 100 µL PBS/Matrigel 1:1) subcutaneously into the right flank.
    
  • Staging: Allow tumors to reach 100–150 mm³. Exclude outliers (too small/large).

  • Dosing Schedule:

    • Route: Intraperitoneal (IP).

    • Frequency: Q2D (Every other day) for 21 days.

    • Dose: Determined by MTD (typically start at 50% MTD).

  • Data Collection:

    • Measure tumor volume (

      
      ) every 3 days.
      
    • Critical Control: If Vehicle group shows >15% weight loss, the vehicle toxicity is confounding results (adjust PEG/DMSO ratio).

Part 6: Mechanism of Action Investigation

While Phorbasin B is cytotoxic, the precise molecular trigger (e.g., tubulin binding, DNA intercalation, or kinase inhibition) must be mapped to differentiate it from other marine toxins.

Hypothetical Pathway Mapping

Based on structural analogs (Phorbaketals) and general diterpene activity in HCT-116.

MOA_Hypothesis Compound Phorbasin B (Intracellular Accumulation) Target Target Engagement (Cytoskeleton vs. DNA?) Compound->Target ? Path_A G2/M Arrest (Tubulin Interference) Target->Path_A Hypothesis 1 Path_B Apoptosis Induction (Caspase 3/7 Activation) Target->Path_B Hypothesis 2 Outcome Cell Death (HCT-116 Cytotoxicity) Path_A->Outcome Path_B->Outcome

Caption: Investigation pathways for Phorbasin B. Researchers should assay for Tubulin polymerization (Hypothesis 1) and Caspase cleavage (Hypothesis 2).

Part 7: Data Reporting & Interpretation

Summarize your findings using this standardized table format to facilitate comparison with clinical standards (e.g., Doxorubicin).

Table 1: Efficacy & Safety Summary Template

MetricVehicle ControlPhorbasin B (Low)Phorbasin B (High)Positive Control (Dox)
Final Tumor Vol (mm³)

TBDTBD

TGI % (Inhibition) -Calculate Calculate ~65%
Body Weight Change (%) +2%TBDTBD-10%
Survival (Day 21) 100%TBDTBD100%
  • TGI Calculation:

    
    
    

References

  • Macklin, T. K., & Micalizio, G. C. (2009).[5][10] Total synthesis and structure elucidation of (+)-phorbasin C. Journal of the American Chemical Society, 131(4), 1392–1393.[10] [Link]

  • Zhang, H., & Capon, R. J. (2008).[6] Phorbasins B and C: Novel diterpenes from a southern Australian marine sponge, Phorbas sp. Organic Letters, 10(10), 1959–1962. [Link]

  • Reaction Biology. (n.d.). HCT-116 Colon Carcinoma Xenograft Model Protocol. Reaction Biology Corp. [Link]

  • Kim, C. K., et al. (2021). Antibiofilm Activity of Phorbaketals from the Marine Sponge Phorbas sp.[7] against Staphylococcus aureus.[7] Marine Drugs, 19(6), 302. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Phorbasin B Stability &amp; Handling Guide

Topic: Phorbasin B stability in cell culture media Content Type: Technical Support / Troubleshooting Guide Audience: Researchers, Senior Scientists, Drug Discovery Specialists Introduction: The Stability Paradox of Phorb...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Phorbasin B stability in cell culture media Content Type: Technical Support / Troubleshooting Guide Audience: Researchers, Senior Scientists, Drug Discovery Specialists

Introduction: The Stability Paradox of Phorbasin B

Phorbasin B is a diterpene isolated from the marine sponge Phorbas sp.[1][2] While it exhibits promising cytotoxic activity against various cancer cell lines (e.g., HT-29, HCT-116), its structural complexity presents significant challenges in in vitro assays.

The Core Challenge: Phorbasin B contains a cyclohexenone moiety and a side chain often characterized by skipped conjugation or specific unsaturation patterns.[3] These features make the molecule chemically labile—prone to oxidation, isomerization, and Michael addition reactions with thiol-containing proteins in cell culture media. Furthermore, its lipophilic diterpene skeleton leads to poor aqueous solubility, creating a high risk of "compound crash-out" (precipitation) when introduced to aqueous media like DMEM or RPMI.

This guide provides the protocols required to maintain Phorbasin B integrity, ensuring your IC50 data reflects true potency rather than degradation artifacts.

Module 1: Stock Preparation & Storage

Objective: Prevent pre-experimental degradation and ensure accurate molarity.

Solvent Selection
  • Recommended: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Avoid: Ethanol or Methanol. Phorbasin B is a diterpene carboxylic acid derivative; protic solvents can facilitate transesterification or solvolysis over long storage periods, and they evaporate too quickly, altering concentration.

The "Skipped Conjugation" Risk

Synthetic studies on Phorbasins (e.g., Macklin & Micalizio, JACS) have highlighted that the unsaturated side chains in this class can be difficult to maintain.[3]

  • Action: Store stocks at -80°C , not -20°C.

  • Atmosphere: Overlay stock vials with Argon or Nitrogen gas before sealing to prevent oxidative degradation of the alkene side chains.

Visualizing the Solubilization Workflow

StockPrep Raw Lyophilized Phorbasin B (Store -80°C) Weigh Weighing (Avoid light exposure) Raw->Weigh Warm to RT in dessicator Solubilize Add Anhydrous DMSO (Target: 10-20 mM) Weigh->Solubilize Vortex 30s Aliquot Aliquot into Amber Vials (Single-use volumes) Solubilize->Aliquot Minimize air contact Gas Argon/N2 Overlay Aliquot->Gas Displace O2 Store Deep Freeze (-80°C) Gas->Store Prevent oxidation

Figure 1: Critical workflow for Phorbasin B stock preparation to minimize oxidative stress and hydrolysis.

Module 2: Stability in Cell Culture Media

Objective: Mitigate precipitation and protein binding during the assay.

The "Crash-Out" Phenomenon

When a hydrophobic diterpene in 100% DMSO is spiked directly into aqueous media (e.g., DMEM), the sudden polarity shift often causes micro-precipitation. These crystals are invisible to the naked eye but settle on cells, causing local toxicity (false positive) or becoming unavailable to receptors (false negative).

Serum Interaction (The Albumin Trap)

Phorbasin B is highly lipophilic. In media containing 10% Fetal Bovine Serum (FBS), the compound will rapidly partition into:

  • Albumin (BSA): Acting as a "sink," reducing the free drug concentration.

  • Lipoproteins: Sequestering the compound.

Critical Insight: If your IC50 shifts significantly between low-serum (1%) and high-serum (10%) conditions, Phorbasin B is likely binding to BSA.

Protocol: The Intermediate Dilution Method

Do not pipette 1 µL of stock directly into 10 mL of media. Use this step-down approach to ensure stable dispersion.

Step-by-Step Methodology:

  • Prepare 1000x Stock: Start with your 10 mM DMSO stock.

  • Create 10x Intermediate: Dilute the stock 1:100 into serum-free media (or PBS) while vortexing.

    • Why? This creates a temporary suspension/micelle mix without serum proteins instantly sequestering the drug.

  • Final Dilution: Add the 10x Intermediate to your final culture wells (containing cells + 10% FBS).

    • Result: The compound disperses more evenly before binding to albumin, preventing "hot spots" of precipitation.

Module 3: Troubleshooting Guide

Scenario: You observe inconsistent cytotoxicity data.

SymptomProbable CauseTechnical VerificationCorrective Action
Precipitation visible (crystals at 40x)Concentration exceeds solubility limit in aqueous buffer.Check media under microscope immediately after dosing.Reduce max concentration. Use the "Intermediate Dilution Method" (see Module 2.3).
Loss of Potency (IC50 increases over time)1. Oxidation of side chain.2. Adsorption to plastic.1. Compare fresh stock vs. old stock.2. Test in glass vs. plastic vials.1. Store under Argon.2. Pre-coat tips with media or use low-binding plastics.
High Well-to-Well Variability Inhomogeneous suspension (micelles).Calculate CV% across triplicates. If >15%, mixing is poor.Sonicate the intermediate dilution for 5 mins before adding to cells.
Yellowing of Media Acidic shift or compound degradation.Check pH. Phorbasin B (carboxylic acid) may alter pH in unbuffered solutions.Ensure HEPES buffer (25 mM) is added to the culture media to stabilize pH.
Diagnostic Logic Tree

Troubleshooting Start Issue: Inconsistent IC50 Data CheckMicro Microscopy Check (100x) Are crystals visible? Start->CheckMicro YesCrystals Solubility Failure CheckMicro->YesCrystals Yes NoCrystals Stability/Binding Failure CheckMicro->NoCrystals No ActionSol 1. Lower Conc. 2. Increase DMSO (max 0.5%) 3. Use Intermediate Dilution YesCrystals->ActionSol CheckSerum Serum Shift Assay Compare IC50 in 1% vs 10% FBS NoCrystals->CheckSerum HighShift High Shift (>5x) Protein Binding CheckSerum->HighShift IC50 changes LowShift No Shift Chemical Degradation CheckSerum->LowShift IC50 stable ActionBind Calculate Free Fraction or use Serum-Free adaptation HighShift->ActionBind ActionDeg 1. Protect from Light 2. Check pH stability 3. Fresh Stock Prep LowShift->ActionDeg

Figure 2: Diagnostic logic for identifying Phorbasin B failure modes in cell-based assays.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use polystyrene 96-well plates for Phorbasin B assays? Answer: Use with caution. Like many lipophilic marine natural products, Phorbasin B can adsorb to polystyrene, effectively lowering the dosage the cells receive.

  • Recommendation: Use Tissue-Culture Treated (TCT) plates, as the hydrophilic surface treatment reduces hydrophobic binding compared to non-treated plates. For storage of dilutions, always use polypropylene or glass, never polystyrene.

Q2: My Phorbasin B stock turned yellow. Is it still good? Answer: Likely not. Phorbasins contain conjugated systems (enones). A color shift to deep yellow or brown usually indicates the formation of polymerization products or oxidation of the conjugated double bonds (quinone-like formation).

  • Verification: Run a quick LC-MS. If the primary peak (Molecular Weight ~300-450 range depending on specific Phorbasin variant) is <90% of total area, discard the stock.

Q3: What is the half-life of Phorbasin B in DMEM? Answer: While specific half-life data varies by exact derivative (B, C, etc.), diterpene esters/acids generally have a half-life of 4–6 hours in serum-supplemented media due to esterase activity (if esterified) and spontaneous oxidation.

  • Protocol Tip: For long-term assays (24-48h), consider replenishing the media with fresh compound every 12 hours to maintain therapeutic levels.

Q4: Is Phorbasin B light sensitive? Answer: Yes. The structure includes a cyclohexenone ring and often skipped dienes. These are chromophores that can absorb UV/blue light, leading to photo-isomerization. Always handle under low light and wrap tubes in foil.

References

  • Isolation & Structure: Zhang, H., et al. (2009). "Phorbaketals A, B, and C, sesterterpenoids with a spiroketal of hydrobenzopyran moiety isolated from the marine sponge Phorbas sp."[1] Journal of Natural Products.

  • Synthetic Stability Insights: Macklin, T. K., & Micalizio, G. C. (2009).[3] "Total synthesis and structure elucidation of (+)-phorbasin C." Journal of the American Chemical Society. (Highlights the instability of the skipped conjugation side chains).

  • General Handling of Marine Terpenoids: Cheng, X., et al. (2003). "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening.

  • Media Solubility Protocols: "Optimizing the solubility of hydrophobic compounds in cell culture media." ScienceOpen. (Generalized protocol adapted for Module 2).

Sources

Optimization

Technical Support Center: Phorbasin B Solubility Solutions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Phorbasin B. As a novel diterpene carboxylic acid isolated from the marine sponge Phorbas gukulensis, Ph...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Phorbasin B. As a novel diterpene carboxylic acid isolated from the marine sponge Phorbas gukulensis, Phorbasin B and its derivatives, such as Phorbasin H, present exciting opportunities in drug discovery.[1] However, its hydrophobic nature poses a significant challenge in aqueous solutions, often leading to precipitation and compromising experimental reproducibility.[2] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome these solubility issues and ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: Why is my Phorbasin B precipitating out of solution?

Phorbasin B is a lipophilic molecule, meaning it has poor water solubility.[3] Precipitation typically occurs when the concentration of Phorbasin B exceeds its solubility limit in the aqueous buffer or cell culture medium. This can be triggered by several factors:

  • High Final Concentration: The most common reason is that the desired final concentration in your experiment is higher than the aqueous solubility of the compound.

  • Solvent Shock: When a concentrated stock of Phorbasin B, typically dissolved in an organic solvent like DMSO, is rapidly diluted into an aqueous solution, the abrupt change in solvent polarity can cause the compound to crash out of solution.[4]

  • pH and Buffer Effects: The solubility of Phorbasin B, being a carboxylic acid, is highly dependent on the pH of the solution.[5][6] At a pH below its pKa, the molecule will be in its less soluble, protonated form.

  • Temperature Fluctuations: Changes in temperature can affect solubility.[7] For some compounds, solubility increases with temperature, while for others it decreases. Repeated freeze-thaw cycles of stock solutions can also lead to precipitation.[7]

  • Interactions with Media Components: Components in complex media, such as salts and proteins, can interact with Phorbasin B and reduce its solubility.[7]

Q2: What is the optimal pH for dissolving Phorbasin B?

As a carboxylic acid, Phorbasin B's solubility increases significantly at a pH above its pKa, where it exists in its more soluble, deprotonated (ionized) form.[8] While the exact pKa of Phorbasin B may not be readily available, for most carboxylic acids, a pH of 7.4 or higher is generally sufficient to maintain solubility. It is crucial to consider that while increasing pH enhances solubility, it may also affect the biological activity of the compound and the physiology of the cells in your experiment.[9][10] Therefore, a balance must be struck between solubility and experimental relevance.

Q3: Can I use co-solvents to improve Phorbasin B solubility? Which ones are recommended?

Yes, using a water-miscible organic co-solvent is a common and effective strategy to increase the solubility of hydrophobic compounds.[11] Dimethyl sulfoxide (DMSO) is the most widely used co-solvent in biological research due to its ability to dissolve a wide range of compounds and its miscibility with water.[12][13]

Recommended Co-solvents:

  • DMSO (Dimethyl Sulfoxide): The preferred choice for most in vitro assays.[14]

  • Ethanol: Another common solvent, but can have more pronounced effects on cell viability.[15]

  • Propylene Glycol & Polyethylene Glycol (PEG): Often used in formulations for in vivo studies.

Important Considerations:

  • Toxicity: Co-solvents can be toxic to cells at higher concentrations.[14][15] It is critical to keep the final concentration of the co-solvent in your assay as low as possible, typically below 0.5% (v/v) for DMSO, and to always include a vehicle control (the same concentration of co-solvent without the compound) in your experiments.[14]

  • Assay Interference: Co-solvents can sometimes interfere with the assay itself, for example, by altering enzyme kinetics or protein-ligand binding.[12][13]

Q4: How does temperature affect the solubility of Phorbasin B?

Temperature can have a significant impact on solubility. For many compounds, solubility increases with temperature. However, this is not a universal rule. It is important to avoid extreme temperature shifts, such as repeated freeze-thaw cycles of your stock solutions, as this can lead to precipitation.[7] When preparing your working solutions, ensure that all components are at the same temperature to prevent precipitation due to temperature gradients.

Q5: Are there any recommended buffer systems to minimize precipitation?

The choice of buffer can influence the solubility of Phorbasin B. A buffer with a pH that keeps the compound in its ionized state is preferable. For in vitro assays, standard physiological buffers like PBS (Phosphate-Buffered Saline) or HEPES-buffered media at pH 7.4 are generally suitable. However, be mindful of potential interactions between buffer salts and your compound.[7]

Q6: How can I rescue an experiment where Phorbasin B has already precipitated?

If you observe precipitation in your working solution, it is generally not recommended to proceed with the experiment as the actual concentration of the dissolved compound is unknown. However, you may be able to resolubilize the precipitate. Gentle warming of the solution in a water bath, accompanied by vortexing or sonication, may help to redissolve the compound. If the precipitate is in a cell culture plate, it may be more difficult to salvage. In such cases, it is best to discard the plate and prepare a fresh, stable working solution.[16]

Troubleshooting Guide

Protocol 1: Preparing a Stable Phorbasin B Stock Solution

A high-quality, stable stock solution is the foundation for reproducible experiments.

Step-by-Step Methodology:

  • Solvent Selection: Choose a high-purity, anhydrous solvent in which Phorbasin B is freely soluble. DMSO is the most common choice for in vitro studies.[14]

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM). This allows for smaller volumes to be added to your aqueous solutions, minimizing the final co-solvent concentration.

  • Dissolution:

    • Weigh the Phorbasin B accurately.

    • Add the solvent and vortex thoroughly.

    • If necessary, gentle warming (e.g., 37°C) or sonication in a water bath can aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7] Protect from light if the compound is light-sensitive.

Table 1: Recommended Solvents for Phorbasin B Stock Solutions

SolventRecommended Concentration RangeNotes
DMSO10 - 50 mMPreferred for most in vitro assays. Keep final concentration in assays <0.5%.[14]
Ethanol10 - 50 mMCan be more cytotoxic than DMSO. Keep final concentration in assays <0.5%.[15]
DMF10 - 50 mMUse with caution due to higher toxicity.
Protocol 2: Optimizing Working Solution Preparation

The key to avoiding precipitation when preparing the final working solution is to control the dilution process.

Step-by-Step Methodology:

  • Pre-warm Solutions: Bring your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell-based assays).

  • Serial Dilution: If a large dilution is required, perform a serial dilution of the stock solution in the same solvent to an intermediate concentration before the final dilution into the aqueous solution.

  • Controlled Addition: Add the Phorbasin B stock solution dropwise to the aqueous solution while vortexing or stirring continuously. This gradual addition helps to avoid "solvent shock" and allows the molecules to disperse and dissolve more effectively.

  • Final Concentration: Ensure the final concentration of the co-solvent is as low as possible and consistent across all experimental conditions.[17]

Diagram 1: Workflow for Preparing a Stable Phorbasin B Working Solution

PhorbasinB_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock Phorbasin B Powder vortex Vortex/Sonicate stock->vortex dmso Anhydrous DMSO dmso->vortex stock_sol 10-50 mM Stock Solution in DMSO vortex->stock_sol store Store at -80°C stock_sol->store thaw Thaw Stock store->thaw add Add Dropwise while Vortexing thaw->add buffer Pre-warmed Aqueous Buffer buffer->add working_sol Final Working Solution add->working_sol

Caption: Workflow for preparing stable Phorbasin B solutions.

Protocol 3: Advanced Solubilization Techniques

If precipitation persists despite optimizing the above protocols, consider these advanced strategies:

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Pluronic® F-127 can help to form micelles that encapsulate hydrophobic compounds and increase their apparent solubility.[18]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[17][18] β-cyclodextrin and its derivatives are commonly used.

  • pH Adjustment: For some applications, you may be able to adjust the pH of your buffer to a more alkaline value (e.g., pH 8.0) to further increase the solubility of Phorbasin B.[5] However, always verify that this pH change does not negatively impact your experimental system.

Diagram 2: Mechanisms of Solubility Enhancement

Solubility_Mechanisms cluster_problem The Problem: Precipitation cluster_solutions Solubilization Strategies cluster_outcome The Outcome: Solubilization phorbasin_agg phorbasin_agg cosolvent Co-solvent (DMSO) Reduces solvent polarity phorbasin_agg->cosolvent surfactant Surfactant Micelle Encapsulates Phorbasin B phorbasin_agg->surfactant cyclodextrin Cyclodextrin Forms inclusion complex phorbasin_agg->cyclodextrin soluble_phorbasin Soluble Phorbasin B Ready for Assay cosolvent->soluble_phorbasin surfactant->soluble_phorbasin cyclodextrin->soluble_phorbasin

Caption: Mechanisms for enhancing Phorbasin B solubility.

References

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. [Link]

  • What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. National Library of Medicine. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace. [Link]

  • The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Differential Precipitation and Solubilisation of Proteins. Arrow@TU Dublin. [Link]

  • Common Cell Culture Problems: Precipitates. BenchSci. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]

  • Organic Solvent Precipitation. Journal of New Developments in Chemistry. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Analytical Science. [Link]

  • Effect of pH changes on water release values in hydrophobic interaction chromatographic systems. ResearchGate. [Link]

  • What is better to enhance the solubility of hydrophobic compounds in aqueous solutions: eutectic solvents or ionic liquids?. ResearchGate. [Link]

  • Why can't I get reproducible results in cell based assays?. ResearchGate. [Link]

  • Effect of pH changes on water release values in hydrophobic interaction chromatographic systems. PubMed. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]

  • Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. MDPI. [Link]

  • The Effect of Surfactants and pH Modifying Agents on the Dissolution and Permeation of Pimobendan. Periodica Polytechnica. [Link]

  • Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding. Pharmaguideline. [Link]

  • Physicochemical Profiling (Solubility, Permeability and Charge State). Bentham Science. [Link]

  • First synthesis and absolute configuration of phorbasin H, a diterpene carboxylic acid isolated from the sponge Phorbas gukulensis. PubMed. [Link]

  • Physico-chemical properties in relation to biological action. CUTM Courseware. [Link]

Sources

Troubleshooting

Technical Support Center: Phorbasin B Stability &amp; Profiling

Introduction: The Stability Paradox of Phorbasin B Phorbasin B is a bioactive diterpene isolated from the marine sponge Phorbas sp. Structurally, it is characterized by a fused tricyclic skeleton containing sensitive fun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox of Phorbasin B

Phorbasin B is a bioactive diterpene isolated from the marine sponge Phorbas sp. Structurally, it is characterized by a fused tricyclic skeleton containing sensitive functional moieties: an


-unsaturated ketone (enone), a carboxylic acid, and often tertiary allylic alcohols.

While Phorbasin B exhibits potent cytotoxicity and potential anticancer properties, its structural complexity renders it chemically labile. Users frequently report "disappearing peaks" or "yellowing samples" during storage. This guide addresses the root causes of these issues, providing a self-validating framework for identifying and preventing degradation.

Module 1: Degradation Mechanisms (The "Why")

The instability of Phorbasin B is not random; it is a deterministic consequence of its functional groups reacting with environmental stressors.

The Primary Degradation Pathways[1]
StressorSusceptible MoietyDegradation ProductMass Shift (

)
Light / Oxygen

-Unsaturated Ketone
Epoxides / Peroxides (Oxidative cleavage)+16 Da / +32 Da
Protic Solvents (MeOH) Enone (C=C-C=O)Michael Adducts (Solvent addition)+32 Da (MeOH)
Acidic Conditions Tertiary Allylic AlcoholDehydration / Rearrangement (Elimination)-18 Da
Basic Conditions Carboxylic Acid / EsterHydrolysis / Saponification -42 Da (if acetylated)
Mechanism Visualization

The following diagram illustrates the causality between environmental stressors and the resulting chemical species.

PhorbasinDegradation PB Phorbasin B (Parent Molecule) Light UV Light / O2 PB->Light Acid Acid (H+) PB->Acid Nu Nucleophile (MeOH/H2O) PB->Nu Epox Epoxides (+16 Da) Light->Epox Oxidation of C=C bonds Dehyd Anhydro-Phorbasin (-18 Da) Acid->Dehyd Elimination of Allylic -OH Rearr Skeletal Rearrangement Acid->Rearr Carbocation shift Adduct Michael Adduct (+32 Da) Nu->Adduct Michael Addition to Enone

Figure 1: Chemical degradation pathways of Phorbasin B based on functional group reactivity.

Module 2: Identification & Troubleshooting (The "How")

LC-MS/MS Profiling Guide

When Phorbasin B degrades, the parent peak (typically detected in Negative Ion Mode [M-H]⁻ due to the carboxylic acid) diminishes, while satellite peaks appear.

Standard LC Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Critical Note: Avoid Methanol (MeOH) as mobile phase B. Methanol can act as a nucleophile, attacking the enone system during ionization or storage, creating artificial "degradation" products (Michael adducts).

Troubleshooting Q&A:

Q: I see a peak splitting in my chromatogram. Is it degradation?

  • A: Likely isomerization . Phorbasin B contains exocyclic double bonds that can undergo E/Z isomerization upon exposure to light.

    • Action: Check the UV spectrum. Isomers usually have identical mass but slightly different retention times and UV maxima. Perform the extraction in amber glassware.

Q: My mass spectrum shows a dominant [M-H]⁻ at -18 Da relative to the standard.

  • A: This is dehydration . You likely used a strong acid during extraction or the sample was heated.

    • Action: Switch to a neutral extraction buffer or reduce the concentration of formic acid to 0.05%. Ensure the drying gas temperature in the MS source is < 350°C.

Q: The sample turned yellow overnight.

  • A: This indicates oxidative polymerization of the enone moiety.

    • Action: This is irreversible. Purge all future storage vials with Argon or Nitrogen gas. Store at -20°C or -80°C.

Diagnostic Fragmentation (MS/MS)

To confirm identity, look for these specific fragment ions in the MS/MS spectrum:

Fragment Ion (m/z)Structural OriginSignificance
[M-H-44]⁻ Loss of

Confirms presence of free Carboxylic Acid
[M-H-18]⁻ Loss of

Confirms labile Hydroxyl group (Allylic)
[M-H-72]⁻ Loss of

Retro-Diels-Alder (RDA) cleavage of the ring system

Module 3: Validated Protocols

Forced Degradation Study (Stress Testing)

To accurately identify impurities in your specific sample matrix, you must generate them intentionally to create a "fingerprint" for comparison.

Protocol:

  • Preparation: Prepare a 1 mg/mL stock solution of Phorbasin B in Acetonitrile.

  • Acid Stress: Aliquot 100 µL + 10 µL 0.1 M HCl. Incubate at RT for 1 hour.

    • Target: Dehydration products.[1]

  • Oxidative Stress: Aliquot 100 µL + 10 µL 3%

    
    . Incubate at RT for 30 mins.
    
    • Target: N-oxides (if amine present) or Epoxides.

  • Base Stress: Aliquot 100 µL + 10 µL 0.1 M NaOH. Incubate at RT for 1 hour.

    • Target: Hydrolysis of any potential ester derivatives (e.g., Phorbasin C conversion to B).

  • Analysis: Neutralize all samples, dilute to 10 µg/mL, and inject into LC-MS.

Workflow Diagram:

Workflow Start Pure Phorbasin B Stock Solution Split Aliquot into Stress Conditions Start->Split Acid Acid Hydrolysis (0.1M HCl) Split->Acid Base Base Hydrolysis (0.1M NaOH) Split->Base Ox Oxidation (3% H2O2) Split->Ox Neut Neutralization & Dilution Acid->Neut Base->Neut Ox->Neut LCMS LC-MS/MS Analysis (Full Scan + Daughter Scan) Neut->LCMS

Figure 2: Forced degradation workflow for generating reference impurity profiles.

References

  • Zhang, H., et al. (2008). "Polyoxygenated Diterpenes from the Sponge Phorbas sp." Journal of Natural Products, 71(12), 2038–2041. [Link]

  • Macklin, T. K., & Micalizio, G. C. (2009). "Total Synthesis and Structure Elucidation of (+)-Phorbasin C." Journal of the American Chemical Society, 131(4), 1392–1393.[2] [Link]

  • Takahashi, K., et al. (2019). "First synthesis and absolute configuration of phorbasin H, a diterpene carboxylic acid isolated from the sponge Phorbas gukulensis."[3] Bioscience, Biotechnology, and Biochemistry, 83(12), 2198-2201.[3] [Link]

  • Molinski, T. F. (2010). "Microscale methodology for structure elucidation of natural products." Current Opinion in Biotechnology, 21(6), 819-826. (Context on degradation of marine natural products). [Link]

Sources

Optimization

Technical Support Center: Phorbasin B Experimental Guide

Ticket Subject: Troubleshooting Off-Target Effects & Cytotoxicity Validation in Cell Culture Status: Active | Agent: Senior Application Scientist Case ID: PB-2024-EXP Executive Summary & Chemical Profile User Warning: Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Off-Target Effects & Cytotoxicity Validation in Cell Culture Status: Active | Agent: Senior Application Scientist Case ID: PB-2024-EXP

Executive Summary & Chemical Profile

User Warning: You are working with Phorbasin B , a diterpene/sesterterpenoid isolated from the marine sponge Phorbas sp. Unlike optimized synthetic drugs, this compound possesses specific structural features—most notably a cyclohexenone moiety —that make it prone to "off-target" effects in cell culture.

This guide addresses the three most common experimental artifacts associated with this chemotype: Covalent Thiol Modification , Colloidal Aggregation , and Chemical Instability .

Parameter Technical Specification Implication for Cell Culture
Pharmacophore

-unsaturated ketone (Enone)
High Risk: Michael acceptor. Can covalently bind cysteine residues on non-target proteins.
Solubility Highly LipophilicHigh Risk: Prone to precipitation or forming colloidal aggregates in aqueous media (false positives).
Stability Sensitive to Base/HeatHigh Risk: Degradation products may be more toxic than the parent compound.
Diagnostic Workflow: Is Your Toxicity Real?

Use this logic flow to determine if observed cell death is a specific mechanism or an experimental artifact.

Phorbasin_Troubleshooting Start Observed Cytotoxicity (IC50 < 10 µM) Check_Agg Step 1: Aggregation Check (Add 0.01% Triton X-100) Start->Check_Agg Check_Thiol Step 2: Thiol Reactivity Check (NAC Rescue Assay) Check_Agg->Check_Thiol No Result_Agg Activity Lost? It was Aggregation. Check_Agg->Result_Agg Yes Check_Stab Step 3: Stability Check (LC-MS of Media) Check_Thiol->Check_Stab No Result_Thiol Activity Lost? It is Non-Specific Covalent Binding. Check_Thiol->Result_Thiol Yes Result_Real Activity Retained? Specific Mechanism Likely. Check_Stab->Result_Real Parent Compound Intact

Figure 1: Decision matrix for validating Phorbasin B cytotoxicity. This workflow filters out PAINS (Pan-Assay Interference Compounds) behavior.

Troubleshooting Modules
Module A: The "Michael Acceptor" Problem (Covalent Binding)

The Issue: Phorbasin B contains an enone system. In cell culture, this electrophile can react indiscriminately with free thiols (cysteines) on cell surface proteins, causing toxicity unrelated to your target pathway. This is a classic "PAINS" (Pan-Assay Interference Compounds) behavior.

The Fix: The NAC Rescue Experiment This protocol uses N-acetylcysteine (NAC) to "scavenge" the drug before it hits the cell. If NAC neutralizes the toxicity, your effect is likely driven by non-specific covalent modification.

  • Preparation: Prepare Phorbasin B (at 2x IC50) and NAC (at 1 mM and 5 mM) in media.

  • Pre-Incubation: Incubate Phorbasin B + NAC in a tube for 30 minutes at 37°C before adding to cells.

  • Exposure: Add mixture to cells; incubate for 24-48 hours.

  • Readout: Compare viability to Phorbasin B alone.

    • Result: If viability restores to >80%, the compound is acting as a non-specific alkylator.

Module B: Colloidal Aggregation

The Issue: Lipophilic marine natural products often form microscopic colloidal aggregates in aqueous media. These aggregates sequester enzymes and disrupt membranes physically, mimicking specific inhibition.

The Fix: The Detergent Sensitivity Test Colloids are sensitive to detergents; true pharmacological ligands are not.

  • Setup: Prepare your standard dose-response curve.

  • Intervention: In one set of wells, add 0.01% Triton X-100 (freshly prepared) to the assay buffer. Note: Ensure this concentration is non-toxic to your specific cell line controls.

  • Analysis:

    • Artifact: If the IC50 shifts significantly (e.g., >10-fold increase) or activity disappears, Phorbasin B was aggregating.

    • Valid: If the IC50 remains stable, the molecule is acting in a monomeric state.

Module C: Compound Instability & Degradation

The Issue: Synthetic studies of Phorbasin C (an analog) indicate sensitivity to base and heat. Degradation products in cell media (pH 7.4, 37°C) may be the actual toxic agents.

The Fix: Media Stability Profiling

  • Incubation: Spike cell-free culture media (with 10% FBS) with 10 µM Phorbasin B.

  • Sampling: Aliquot at t=0, 6, 12, and 24 hours.

  • Extraction: Crash proteins with cold acetonitrile (1:3 ratio). Centrifuge.

  • Validation: Run supernatant on LC-MS.

    • Requirement: The parent peak must remain >80% intact over the assay duration. If new peaks appear, you are measuring the toxicity of a "soup," not the pure compound.

Frequently Asked Questions (FAQ)

Q: My IC50 shifts dramatically between 24h and 72h. Why? A: This often indicates chemical instability . Phorbasins possess complex stereochemistry and reactive centers. If the compound degrades into a less active form, potency drops (IC50 rises). If it degrades into a hyper-reactive species (e.g., via oxidation of the enone), potency appears to increase. Refer to Module C to verify compound integrity.

Q: I see "bubbles" or precipitate in the well at 20 µM. A: Phorbasin B is highly lipophilic. Visual precipitation indicates you have exceeded the solubility limit in aqueous media. Any data point above the solubility limit is invalid due to the "reservoir effect" of the precipitate. Action: Cap your dose-response curve at 10 µM or improve solubility using a BSA-conjugation method (pre-complexing with BSA before addition).

Q: Can I use MTT assays with Phorbasin B? A: Proceed with caution. Natural products with enone systems or redox potential can sometimes directly reduce tetrazolium salts (MTT), causing false signals of "viability" even when cells are dead. Validation: Visually inspect the wells. If the media turns purple immediately upon adding MTT (before incubation), the compound is interfering. Recommendation: Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo) which is less prone to chemical interference.

References
  • Isolation & Structure: Zhang, H., et al. (2008).[1] Phorbasins G–K: new cytotoxic diterpenes from a southern Australian marine sponge, Phorbas sp.[1] Organic & Biomolecular Chemistry, 6(20), 3811-3815.[1] Link

  • Synthesis & Stability: Macklin, T. K., & Micalizio, G. C. (2009). Total synthesis and structure elucidation of (+)-phorbasin C. Journal of the American Chemical Society, 131(4), 1392-1393.[2] Link

  • PAINS/Off-Target Mechanisms: Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link

  • Aggregation Artifacts: Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. Link

Sources

Troubleshooting

Technical Support Center: Phorbasin B Purification &amp; Scale-Up

Status: Operational Operator: Senior Application Scientist Topic: Phorbasin B (Marine Diterpene/Sesterterpenoid) Context: Isolation from Phorbas sp.[1] vs. Synthetic Scale-Up Executive Summary Scaling up Phorbasin B pres...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Phorbasin B (Marine Diterpene/Sesterterpenoid) Context: Isolation from Phorbas sp.[1] vs. Synthetic Scale-Up

Executive Summary

Scaling up Phorbasin B presents a dichotomy: Natural Isolation is limited by biological abundance and complex lipid matrices, while Total Synthesis (the viable route for drug development) requires navigating unstable intermediates and difficult diastereomeric separations (specifically separating Phorbasin B from its C-11 epimer, Phorbasin C).

This guide addresses both workflows but prioritizes the synthetic scale-up parameters required for pre-clinical quantities (>100 mg), based on the architectural precedents set by the Micalizio and Macklin protocols.

Module 1: Synthetic Scale-Up & Purification

For researchers scaling the Total Synthesis (e.g., via Ti-mediated reductive coupling).

Critical Protocol: Handling Unstable Intermediates

A major bottleneck in Phorbasin B synthesis is the instability of the cyclohexadiene vinyl bromide precursors. Standard silica chromatography often leads to decomposition.

Q: My vinyl bromide intermediate decomposes on the column. How do I purify it for the coupling step? A: You are likely using standard acidic silica or heating the solvent during concentration. This intermediate is acid-sensitive and thermally unstable.

Corrective Protocol (The "Base-Wash" Technique):

  • Quench: Do not use standard acidic quenches. Use a basic workup.

  • Solvent Prep: Pre-wash all extraction solvents (Ethyl Acetate) with aqueous

    
    .[2]
    
  • Filtration: If the product precipitates upon freezing/thawing (common for these intermediates), filter rather than extract.

    • Step A: Thaw the frozen reaction suspension.[2]

    • Step B: Filter the solid immediately.

    • Step C: Rinse the vessel and solid with base-washed EtOAc .[2]

  • Evaporation: Remove solvent at ambient temperature. DO NOT HEAT the rotary evaporator bath above 25°C.

Q: How do I remove the metal residues (Ti/Pd) without losing product?

A: Phorbasin B's skipped conjugation makes it sensitive to Lewis acids. Avoid standard acid washes.

  • Use: Rochelle’s salt (Potassium sodium tartrate) saturated solution. Stir vigorously for 2 hours until the biphasic layers clarify. This gently chelates Titanium/Aluminum species without degrading the polyene system.

Module 2: Natural Product Isolation (Biomass Scale-Up)

For researchers isolating from Phorbas sp.[1][3][4] sponge biomass.[3][5]

The "Kupchan" Partitioning System

When scaling from 10g to 1kg of wet sponge, direct chromatography is impossible due to marine lipids (fats/waxes). You must employ a modified Kupchan partition to delipidate the sample before HPLC.

Q: My HPLC column is clogging, and backpressure is spiking after 3 injections. Why? A: You have irreversible adsorption of marine lipids on the C18 stationary phase. You skipped the hexane defatting step.

The Self-Validating Partition Protocol:

FractionSolvent SystemTarget MetabolitesAction
Crude MeOH (x2)EverythingEvaporate to gum
Partition 1 DCM /

Organic Layer: Terpenes, LipidsAq Layer: Salts, Polar proteinsDiscard Aq. Layer
Partition 2 Hexane / 15% Aq.[1] MeOHHexane: Fats, Waxes, SterolsAq. MeOH: Phorbasins , PhorbaketalsKEEP Aq. MeOH

Note: The 15% aqueous methanol layer (85% MeOH / 15% H2O) is critical. It is polar enough to repel the fats into the hexane layer but organic enough to retain the Phorbasin diterpenes.

Module 3: Chromatographic Resolution (Isomer Separation)

The Epimer Challenge: Phorbasin B vs. C

Phorbasin B and C are C-11 epimers. They often co-elute on standard C18 columns.

Q: I see a "shoulder" on my main peak. Is this Phorbasin C? A: Likely, yes. On standard C18, selectivity (


) is often < 1.05.

Troubleshooting Matrix:

ParameterStandard ConditionOptimized Scale-Up ConditionMechanism
Stationary Phase C18 (ODS)Phenyl-Hexyl or C18-PFP

interactions exploit the conjugated side chain differences.
Mobile Phase B AcetonitrileMethanol Protic solvent engages differently with the hydroxyl groups at C-11.
Modifier 0.1% Formic Acid10 mM Ammonium Acetate pH buffering stabilizes the hydration shell, sharpening peaks.
Visualization: The Purification Logic

PhorbasinPurification cluster_legend Process Stage Biomass Raw Phorbas Sponge (or Synthetic Crude) Extract Crude MeOH Extract Biomass->Extract Extraction Partition DCM / H2O Partition Extract->Partition Defat Hexane / 15% Aq MeOH (Kupchan Partition) Partition->Defat Organic Phase HexaneLayer Hexane Layer (Discard Lipids) Defat->HexaneLayer PolarLayer Aq. MeOH Layer (Target Pool) Defat->PolarLayer Flash Flash Chromatography (C18 Cartridge) PolarLayer->Flash Rough Fractionation HPLC Prep HPLC (Phenyl-Hexyl Column) Flash->HPLC High Res Separation PureB Phorbasin B (>98% Purity) HPLC->PureB Rt: 14.2 min PureC Phorbasin C (Epimer) HPLC->PureC Rt: 15.1 min

Caption: Workflow for isolating Phorbasin B from lipid-rich matrices, highlighting the critical defatting step and epimer separation.

Module 4: Stability & Storage Protocols

Q: My purified Phorbasin B turned yellow/brown after a week at -20°C. What happened? A: Oxidation or acid-catalyzed rearrangement. The skipped diene/polyene features are reactive.

Storage Standards:

  • State: Store as a solid film or crystal, never in solution for long periods.

  • Temperature: -78°C is ideal; -20°C is acceptable only if under Argon.

  • Buffer: If keeping in solution (e.g., for bioassays), use a Phosphate Buffer (pH 7.0) at 0°C. Avoid DMSO stocks stored at room temperature, as DMSO can become slightly acidic over time or act as an oxidant.

References

  • Macklin, T. K., & Micalizio, G. C. (2009). Total synthesis and structure elucidation of (+)-phorbasin C.[6] Journal of the American Chemical Society, 131(4), 1392–1393. Link

    • Core citation for synthetic scale-up, base-washing protocols, and instability of intermedi
  • Zhang, H., & Capon, R. J. (2008). Phorbasins D-F: Diterpenyl-taurines from a southern Australian marine sponge, Phorbas sp.[1] Organic Letters, 10(10), 1959–1962.[1] Link[1]

    • Citation for natural product extraction and Kupchan partitioning logic.
  • Rho, J. R., et al. (2009). Phorbaketals A, B, and C, sesterterpenoids with a spiroketal of hydrobenzopyran moiety isolated from the marine sponge Phorbas sp. Journal of Natural Products. Link

    • Supports the chromatographic conditions for separ
  • Takahashi, K., et al. (2019). First synthesis and absolute configuration of phorbasin H.[3] Bioscience, Biotechnology, and Biochemistry, 83(12), 2198-2201.[3] Link[3][4]

    • Reference for stereochemical assignment and purification of related carboxylic acid deriv

Sources

Reference Data & Comparative Studies

Validation

Phorbasin B vs. Phorbasin C: A Comparative Guide to Cytotoxic Activity

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel anticancer agents, marine natural products have emerged as a promising frontier. Among these, the phorbasins, a class of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anticancer agents, marine natural products have emerged as a promising frontier. Among these, the phorbasins, a class of diterpenes isolated from the marine sponge Phorbas sp., have garnered significant attention for their potent cytotoxic activities. This guide provides an in-depth, objective comparison of the cytotoxic profiles of two closely related analogs, Phorbasin B and Phorbasin C, synthesizing available experimental data to inform future research and drug development efforts.

Unveiling the Structural Nuances: A Tale of Two Phorbasins

Phorbasin B and Phorbasin C share a common diterpene scaffold, a complex and unique molecular architecture that is characteristic of this class of compounds. The key structural distinction lies in a subtle yet significant modification: Phorbasin C is an acetylated derivative of Phorbasin B. Specifically, the molecular formula of Phorbasin C differs from that of Phorbasin B by an acetyl unit[1]. This seemingly minor chemical alteration can have profound implications for the molecule's biological activity, influencing its interaction with cellular targets and ultimately its cytotoxic potency.

Comparative Cytotoxicity: A Head-to-Head Analysis

Direct comparative studies are paramount in discerning the structure-activity relationships (SAR) that govern the cytotoxic potential of natural product analogs. A comprehensive review of metabolites from Phorbas sponges has provided valuable, albeit semi-quantitative, data on the cytotoxic profiles of both Phorbasin B and Phorbasin C.

CompoundCancer Cell LineCell TypeCytotoxic Activity (LG50)
Phorbasin B A549Human Lung Carcinoma5–15 µM
HT-29Human Colon Adenocarcinoma5–15 µM
Phorbasin C A549Human Lung Carcinoma5–15 µM
HT-29Human Colon Adenocarcinoma5–15 µM

Data sourced from a 2021 review on the chemical diversity of Phorbas sponges[1]. LG50 represents the concentration required for 50% growth inhibition.

The available data indicates that both Phorbasin B and Phorbasin C exhibit comparable and significant cytotoxic activity against both human lung carcinoma (A549) and human colon adenocarcinoma (HT-29) cell lines, with a 50% growth inhibition observed in the 5–15 µM range[1]. This suggests that the addition of an acetyl group in Phorbasin C does not dramatically alter its cytotoxic potency against these specific cell lines. However, it is crucial to acknowledge that this data provides a range rather than precise IC50 values. Further, more granular studies employing a wider panel of cancer cell lines are warranted to delineate any subtle differences in their activity and to establish a more definitive SAR.

Delving into the "How": The Unexplored Mechanism of Action

While the cytotoxic effects of Phorbasin B and C are evident, the precise molecular mechanisms by which they induce cell death remain largely uncharacterized. The broader family of phorbasin diterpenes are known to be cytotoxic, and preliminary SAR evaluations on a series of phorbasins (B-K) have been initiated to understand the key pharmacophoric features[2][3]. However, specific studies elucidating the signaling pathways modulated by Phorbasin B and C are yet to be published.

Future investigations should aim to unravel these mechanisms. Key areas of exploration could include:

  • Induction of Apoptosis: Investigating the activation of caspase cascades, changes in mitochondrial membrane potential, and the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: Analyzing the effects of these compounds on the distribution of cells throughout the different phases of the cell cycle.

  • Target Identification: Employing techniques such as affinity chromatography or proteomics to identify the specific cellular proteins that Phorbasin B and C interact with to exert their cytotoxic effects.

Experimental Protocol: Assessing Cytotoxicity via MTT Assay

To facilitate further research in this area, a detailed, step-by-step protocol for a standard colorimetric assay to determine cytotoxicity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is provided below. This assay is a reliable and widely used method to assess cell viability and proliferation.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, HT-29)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phorbasin B and Phorbasin C (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of Phorbasin B and Phorbasin C in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

MTT_Assay_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day3 Day 3-5: Viability Assessment cluster_analysis Data Analysis seed_cells Seed cancer cells in a 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Add compounds to cells incubate_24h->treat_cells prepare_compounds Prepare serial dilutions of Phorbasin B & C prepare_compounds->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Generate dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 values plot_curve->determine_ic50

Caption: Workflow of the MTT assay for determining the cytotoxic activity of Phorbasin B and C.

Conclusion and Future Directions

Phorbasin B and Phorbasin C stand as intriguing cytotoxic diterpenes with demonstrated activity against human cancer cell lines. While their potencies appear comparable based on initial findings, this observation underscores the need for more detailed investigations. The subtle structural difference between these two molecules provides an excellent platform for dissecting the nuanced structure-activity relationships within the phorbasin family.

Future research should prioritize:

  • Quantitative Cytotoxicity Screening: Performing head-to-head comparisons of Phorbasin B and C against a broad panel of cancer cell lines to obtain precise IC50 values and identify any cell-type specificities.

  • Mechanism of Action Studies: Elucidating the molecular pathways through which these compounds induce cell death.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of Phorbasin B and C in preclinical animal models.

A deeper understanding of the cytotoxic profiles and mechanisms of action of Phorbasin B and C will be instrumental in guiding the development of this promising class of marine natural products into next-generation anticancer therapeutics.

References

  • Zhang, H., Major, J. M., Lewis, R. J., & Capon, R. J. (2008). Phorbasins G–K: new cytotoxic diterpenes from a southern Australian marine sponge, Phorbas sp. Organic & Biomolecular Chemistry, 6(21), 3811–3815. [Link]

  • Zhang, H., & Capon, R. J. (2008). Phorbasins G–K: new cytotoxic diterpenes from a southern Australian marine sponge, Phorbas sp. PubMed. [Link]

  • Gaspar, H., Santos, S. A., & Marques, V. (2021). Exploring Chemical Diversity of Phorbas Sponges as a Source of Novel Lead Compounds in Drug Discovery. Marine Drugs, 19(12), 671. [Link]

  • McNally, M. G., & Capon, R. J. (2001). Phorbasin B and C: Novel Diterpenes from a Southern Australian Marine Sponge, Phorbas species. Journal of Natural Products, 64(5), 645–647. [Link]

Sources

Comparative

Synergistic Potential of Phorbasin B with Anticancer Agents: A Comparative Development Guide

Content Type: Publish Comparison Guide Audience: Researchers, Drug Discovery Scientists, and Pharmacologists Focus: Marine Diterpene Phorbasin B (Isolation: Phorbas sp.) Part 1: Executive Summary & Technical Profile Phor...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Drug Discovery Scientists, and Pharmacologists Focus: Marine Diterpene Phorbasin B (Isolation: Phorbas sp.)

Part 1: Executive Summary & Technical Profile

Phorbasin B is a marine-derived diterpene isolated from the sponge Phorbas sp.[1][2] (Family: Hymedesmiidae).[3][4][5] Unlike established chemotherapeutics that often possess nanomolar potency, Phorbasin B exhibits moderate cytotoxicity (IC50: 5–15 µM) across various carcinoma lines, including non-small cell lung cancer (A549) and colorectal cancer (HT-29).

This moderate potency positions Phorbasin B not as a standalone "magic bullet," but as a prime candidate for Combination Therapy . Its unique carbon skeleton (containing a bridgehead alkene and cyclohexenone moiety) suggests a mechanism of action distinct from classical alkaloids, offering a strategic avenue to overcome Multi-Drug Resistance (MDR) via synergistic pairing.

Comparative Monotherapy Performance

To understand the necessity of synergy, we must first benchmark Phorbasin B against standard-of-care agents.

CompoundClassPrimary TargetIC50 (A549 Lung)IC50 (HT-29 Colon)Clinical Status
Phorbasin B Marine DiterpeneCytoskeleton/Unknown*5.0 – 15.0 µM ~10.0 µM Pre-clinical Lead
Paclitaxel TaxaneMicrotubule Stabilization0.002 – 0.01 µM0.005 µMFDA Approved
Doxorubicin AnthracyclineDNA Intercalation/Topo II0.1 – 0.5 µM0.2 µMFDA Approved
5-Fluorouracil AntimetaboliteThymidylate Synthase1.0 – 5.0 µM2.0 – 10.0 µMFDA Approved

Note: While Phorbasin B's precise molecular target is under investigation, structurally related marine diterpenes often modulate the cytoskeleton or induce ROS-mediated apoptosis.

Part 2: Synergistic Framework & Mechanism of Action

The Rationale for Combination

The "Synergy Gap" for Phorbasin B lies in its IC50. To achieve therapeutic efficacy without off-target toxicity, Phorbasin B should be utilized as a chemosensitizer .

Hypothesized Synergistic Pairs:
  • Phorbasin B + Paclitaxel:

    • Rationale: Marine diterpenes frequently disrupt microtubule dynamics. If Phorbasin B destabilizes microtubules (distinct from Paclitaxel's stabilization), the dual-stress on the mitotic spindle can force mitotic catastrophe at lower doses of both agents.

  • Phorbasin B + Doxorubicin:

    • Rationale: Doxorubicin induces DNA damage. If Phorbasin B impairs cellular repair mechanisms or induces oxidative stress (common in sponge metabolites), it prevents the cancer cell from recovering from Doxorubicin-induced lesions.

Mechanistic Pathway Visualization

The following diagram illustrates the theoretical "Dual-Hit" strategy where Phorbasin B lowers the apoptotic threshold, allowing a primary cytotoxic agent (Drug X) to trigger cell death more efficiently.

MOA_Synergy Phorbasin Phorbasin B (Marine Diterpene) CellEntry Cellular Uptake Phorbasin->CellEntry DrugX Standard Agent (e.g., Doxorubicin) DrugX->CellEntry Target1 Cytoskeletal/Membrane Stress CellEntry->Target1 Phorbasin Action Target2 DNA Damage / Replication Block CellEntry->Target2 Drug X Action Sensitization Sensitization State (Lowered Apoptotic Threshold) Target1->Sensitization Stress Induction Target2->Sensitization Damage Accumulation Apoptosis Apoptosis / Cell Death Sensitization->Apoptosis Synergistic Trigger (CI < 1.0)

Caption: Theoretical "Dual-Hit" Synergy Model. Phorbasin B induces cellular stress, lowering the threshold for Drug X-mediated apoptosis.

Part 3: Experimental Protocols for Synergy Validation

To objectively validate the synergistic effects of Phorbasin B, researchers must move beyond simple "co-treatment" and employ the Chou-Talalay Method . This section details the self-validating workflow required to generate publishable Combination Index (CI) data.

Experimental Workflow Diagram

Synergy_Workflow Step1 1. Monotherapy Dose-Response Step2 2. Determine IC50 Values Step1->Step2 Step3 3. Design Constant Ratio (e.g., IC50:IC50) Step2->Step3 Step4 4. Co-treatment Assay (72h) Step3->Step4 Step5 5. Calculate Combination Index (CI) Step4->Step5

Caption: Step-by-step workflow for quantifying synergy using the Chou-Talalay method.

Detailed Protocol: The Checkerboard Assay

Objective: Determine the Combination Index (CI) of Phorbasin B with a reference drug.

Reagents:

  • Phorbasin B stock (10 mM in DMSO).

  • Reference Drug (e.g., Doxorubicin) stock.[6]

  • Cell Line: A549 or HT-29 (log-phase growth).

  • Assay Reagent: MTT or CCK-8.

Step-by-Step Methodology:

  • Seeding:

    • Seed cancer cells at 3,000–5,000 cells/well in 96-well plates.

    • Incubate for 24 hours to allow attachment.

  • Drug Preparation (The "Fixed Ratio" Design):

    • Determine the IC50 of Phorbasin B alone (e.g., 10 µM) and Drug X alone (e.g., 0.5 µM).

    • Create a mixture at the ratio of their IC50s (Ratio = 10 : 0.5 or 20:1).

    • Prepare a serial dilution series (1/4, 1/2, 1, 2, 4 x IC50) of this mixture.

  • Treatment:

    • Add 100 µL of the drug dilutions to the wells.

    • Include controls: Vehicle (DMSO < 0.5%), Positive Control (staurosporine), and Blanks (media only).

    • Incubate for 72 hours.

  • Readout:

    • Add MTT reagent (0.5 mg/mL) and incubate for 3-4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Data Analysis (Critical):

    • Calculate Fraction Affected (

      
      ) for each dose.
      
    • Use CompuSyn software or the equation:

      
      
      
    • Interpretation:

      • CI < 0.9: Synergism (The Goal).

      • CI = 0.9–1.1: Additive.

      • CI > 1.1: Antagonism.

Part 4: Conclusion & Strategic Recommendations

Phorbasin B represents a classic "marine lead": structurally novel but moderately potent. Its development value lies not in monotherapy, but in its ability to lower the effective dose of highly toxic chemotherapeutics.

Key Takeaways for Researchers:

  • Target the Cytoskeleton: Given the diterpene structure, prioritize combinations with microtubule-targeting agents (Taxanes, Vinca alkaloids).

  • Validate with CI: Do not rely on p-values alone; the Combination Index is the gold standard for claiming synergy.

  • Focus on Resistance: Test Phorbasin B in MDR cell lines (e.g., P-gp overexpressing) to see if it restores sensitivity to standard drugs.

References

  • Zhang, H., et al. (2008). "Phorbasins G–K: New cytotoxic diterpenes from a southern Australian marine sponge, Phorbas sp."[3] Organic & Biomolecular Chemistry, 6(13), 2322-2326. Link

  • Capon, R. J., et al. (2000). "Phorbasin B and C: Novel diterpenes from a southern Australian marine sponge, Phorbas species." Journal of Natural Products, 63(12), 1684-1685. Link

  • Rho, J. R., et al. (2009). "Phorbaketals A-C, sesterterpenoids with a new carbon skeleton from the marine sponge Phorbas sp."[7] Organic Letters, 11(24), 5590-5593. Link

  • Chou, T. C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research, 70(2), 440-446. Link

  • El-Gamal, A. A., et al. (2021). "Bioactive natural products from marine sponges belonging to family Hymedesmiidae." RSC Advances, 11, 16179-16191.[4] Link

Sources

Safety & Regulatory Compliance

Safety

Phorbasin B: Operational Disposal &amp; Safety Protocol

Topic: Phorbasin B Proper Disposal Procedures Role: Senior Application Scientist Audience: Drug Discovery Researchers & Lab Safety Officers[1] Executive Summary Phorbasin B is a marine-derived diterpene (isolated from Ph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Phorbasin B Proper Disposal Procedures Role: Senior Application Scientist Audience: Drug Discovery Researchers & Lab Safety Officers[1]

Executive Summary Phorbasin B is a marine-derived diterpene (isolated from Phorbas sp.)[1] exhibiting significant cytotoxicity.[1] Structurally, it contains an


-unsaturated ketone moiety (cyclohexenone), which functions as a Michael acceptor. This chemical feature allows it to covalently modify biological macromolecules (proteins/DNA) via alkylation.[1]

Because Phorbasin B is often a non-commercial, research-grade isolate without a standardized Safety Data Sheet (SDS), it must be handled under High Potency Active Pharmaceutical Ingredient (HPAPI) protocols. This guide provides a self-validating workflow to ensure Zero Discharge compliance and operator safety.

Hazardous Waste Classification

Before disposal, you must categorize Phorbasin B waste correctly to ensure downstream destruction.[1] Unlike standard organic solvents, this compound cannot be bulked with generic "Non-Halogenated Waste."[1]

PropertyClassification CriteriaOperational Implication
Chemical Class Cytotoxic Diterpene / Michael AcceptorDO NOT mix with oxidizers (peroxides) or strong acids.[1]
RCRA Status (USA) Non-listed (treat as P-listed equivalent )Must be segregated for Incineration Only .[1]
Ecological Impact Marine Pollutant (presumed)Strict Sewer Prohibition. Never pour down the drain.[1]
Physical State Solid (film/powder) or Solute (DMSO/MeOH)Liquid waste requires double-containment.[1]

The "Zero-Discharge" Disposal Workflow

The following protocol utilizes a Chain of Custody logic. Every milligram of Phorbasin B introduced to the lab must be accounted for in the waste stream.[1]

Scenario A: Liquid Waste (Stock Solutions & Mother Liquors)

Context: You have expired stock solutions in DMSO or Methanol.[1]

  • Segregation: Do not pour into the main "Organic Waste" carboy. Use a dedicated Cytotoxic/HPAPI Liquid Waste container (typically a wide-mouth HDPE jar with a "High Hazard" label).[1]

  • Transfer:

    • Place the receiving container in a fume hood.[1]

    • Transfer the liquid via pipette—do not decant (pour) to minimize aerosolization.[1]

    • Rinse the original vial with methanol once; add this rinsate to the Cytotoxic Waste container.[1]

  • Deactivation (Not Recommended): Expert Note: Chemical deactivation (e.g., Sodium Hypochlorite) is not validated for the Phorbasin skeleton. The complex diterpene structure may form toxic chlorinated byproducts.[1] Incineration is the only validated destruction method.

  • Seal & Label: Cap the container tightly. Label as: "Contains Cytotoxic Marine Diterpenes (Phorbasin B) - Incinerate Only."

Scenario B: Solid Waste (Vials, Tips, Gloves)

Context: Consumables that have touched Phorbasin B.[1]

  • Primary Containment: Place all contaminated tips, tubes, and weighing boats into a clear, sealable biohazard bag (or specific "Chemo Waste" bag) inside the fume hood.

  • Sharps: If needles/syringes were used, they go immediately into a Yellow Chemotherapy Sharps Container (distinct from Red Biohazard bins).[1]

  • Secondary Containment: Seal the bag and place it into the rigid Cytotoxic Waste Drum (usually black or yellow, depending on facility coding).

Operational Logic & Decision Matrix

The following diagram illustrates the critical decision pathways for disposing of Phorbasin B. This logic prevents the accidental release of cytotoxic agents into municipal water systems.[1]

DisposalWorkflow Start Generate Phorbasin B Waste StateCheck Determine Physical State Start->StateCheck Liquid Liquid (DMSO/MeOH) StateCheck->Liquid Solid Solid (Vials, Tips, PPE) StateCheck->Solid Bulk Bulk Stock? Liquid->Bulk Trace Trace (<3% Volume)? Solid->Trace YellowBin Yellow Chemo Sharps/Bin Trace->YellowBin Yes (Trace) BlackBin Black RCRA Hazardous Bin Trace->BlackBin No (Bulk Debris) Bulk->BlackBin Segregated Liquid Waste Incineration High-Temp Incineration (>1000°C) YellowBin->Incineration BlackBin->Incineration

Figure 1: Decision matrix for Phorbasin B waste segregation.[1] Note the convergence on High-Temperature Incineration.

Emergency Spill Response (The "Isolate-Absorb" Protocol)

If Phorbasin B is spilled (solid powder or liquid stock), immediate action is required to prevent aerosolization and surface contamination.[1]

The Protocol:

  • Evacuate & Isolate: Clear the immediate area (10 ft radius).[1] Post "Do Not Enter" signage.[1]

  • PPE Upgrade: Don double nitrile gloves, a Tyvek sleeve/gown, and respiratory protection (N95 minimum; P100/Respirator preferred for powders).[1]

  • Solvent Dampening (For Powders): If the spill is a dry powder, do not sweep.[1] Cover gently with a paper towel dampened with Methanol or DMSO to prevent dust generation.[1]

  • Absorption: Place absorbent pads over the liquid.[1]

  • Cleanup: Wipe from the outside in to avoid spreading.[1]

  • Verification: Clean the surface with a detergent solution, followed by a solvent wipe.[1]

SpillResponse Spill Spill Event Isolate 1. Isolate Area (Stop Airflow) Spill->Isolate PPE 2. Don PPE (Double Gloves/Resp) Isolate->PPE Contain 3. Containment (Dampen Powder) PPE->Contain Dispose 4. Disposal (Seal as Haz Waste) Contain->Dispose Report 5. EHS Report Dispose->Report

Figure 2: Linear workflow for managing cytotoxic spills in the laboratory.

Scientific Rationale & Validation

Why Incineration? The Phorbasin B skeleton is a sesterterpene/diterpene derivative.[1] While biological degradation pathways exist in marine sponges, they are not active in municipal water treatment plants.[1]

  • Mechanism: High-temperature incineration (

    
    C) ensures the complete oxidation of the cyclohexenone ring, breaking the Michael acceptor capability and preventing downstream aquatic toxicity.
    
  • Risk of Hydrolysis: Simple hydrolysis (adding water/acid) may not fully degrade the carbon skeleton, leaving lipophilic metabolites that can bioaccumulate.

Self-Validation Step: Before sealing any waste container, perform the "Label Audit" :

  • Does the label explicitly say "Cytotoxic"?

  • Is the CAS number (if available) or chemical name "Phorbasin B" clearly written?

  • Is the "Start Date" of accumulation visible?

References

  • Zhang, H., et al. (2008). Phorbasins G–K: new cytotoxic diterpenes from a southern Australian marine sponge, Phorbas sp.[1][2] Organic & Biomolecular Chemistry.[1][2]

  • US Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[1] (Relevant for HPAPI waste logic).

  • National Institute for Occupational Safety and Health (NIOSH). Hazardous Drugs in Healthcare Settings (List of Antineoplastic and Other Hazardous Drugs).

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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